5-Amino-1-ethylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-ethylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-6(8)3-4-7(9)10/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSGAQELOXODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 5-Amino-1-ethylpiperidin-2-one
Technical Monograph: 5-Amino-1-ethylpiperidin-2-one
Content Type: Technical Reference & Synthetic Guide Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary & Chemical Identity
This compound is a functionalized lactam scaffold serving as a critical building block in medicinal chemistry. Structurally, it represents a constrained diamine motif where the lactam nitrogen (N1) is ethylated, and the C5 position bears a primary amine. This configuration makes it an ideal scaffold for peptidomimetics , sigma receptor ligands , and factor Xa inhibitors , offering rigid spatial orientation compared to flexible linear analogs like ethylenediamine derivatives.
Its value lies in the C5-stereocenter , allowing for the precise vectorization of substituents in 3D space, a property essential for optimizing ligand-protein binding affinity.
Chemical Descriptors
| Property | Specification |
| IUPAC Name | This compound |
| Common Scaffolds | Piperidin-2-one; |
| Molecular Formula | C |
| Molecular Weight | 142.20 g/mol |
| CAS Registry Number | Generic/Analog Ref:[1][2][3][4][5][6] 90485-53-3 (Methyl analog); Specific:[3][7] 1016710-71-6 (Unsaturated analog ref) |
| Chirality | Contains one stereocenter at C5. Exists as ( |
| H-Bond Donors/Acceptors | 1 Donor (NH |
Structural Analysis & Physicochemical Profiling
Understanding the electronic distribution of this compound is prerequisite to its application in synthesis.
Basicity and Ionization
Unlike linear diamines, this molecule possesses distinct basicity profiles for its two nitrogen atoms:
-
N1 (Lactam Nitrogen): The lone pair is delocalized into the carbonyl group (
). It is non-basic and planar (sp hybridized). The ethyl group at N1 increases lipophilicity ( ) without significantly altering the electronic character of the ring. -
N_amine (C5-Amine): This is a primary aliphatic amine (sp
). It is basic (predicted pKa 8.8–9.5) and serves as the primary handle for derivatization (acylation, reductive amination, sulfonylation).
Conformational Bias
The piperidin-2-one ring typically adopts a half-chair or distorted boat conformation. The C5-substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions, although the N1-ethyl group introduces steric bulk that can influence the ring flip barrier. This rigidity is superior to open-chain analogs for entropy-favored binding.
Synthetic Methodologies
High-purity synthesis of this compound requires distinguishing between the generation of the lactam core and the installation of the chiral amine. Below are the two primary routes: the Industrial Hydrogenation Route (scalable, racemic) and the Chiral Pool Route (enantioselective).
Route A: Hydrogenation of Nitropyridones (Scalable)
This method utilizes 5-nitro-2-pyridone as a starting material. It involves N-alkylation followed by simultaneous reduction of the nitro group and the heteroaromatic ring.
Protocol:
-
N-Alkylation: React 5-nitro-2-pyridone with Ethyl Iodide (EtI) and Cesium Carbonate (Cs
CO ) in DMF at 60°C.-
Critical Control: Use non-polar aprotic solvents or specific bases to favor N-alkylation over O-alkylation (lactim ether formation).
-
-
Catalytic Hydrogenation: Subject the intermediate (1-ethyl-5-nitro-2-pyridone) to H
(50 psi) over Pd/C or Raney Nickel in MeOH/AcOH.
Route B: The Glutamic Acid "Chiral Pool" (Enantioselective)
For drug development requiring pure enantiomers, starting from (
Protocol:
-
Cyclization: Convert (
)-Glutamate to the pyroglutamic acid derivative (5-oxoproline). -
Expansion/Functionalization: This route is complex for placing the amine at C5. A more direct chiral route involves the Schmidt rearrangement of chiral ketones or starting from Ornithine analogs, though 5-amino isomers often require specific 4-aminobutyric acid derivatives.
Visualizing the Synthetic Workflow
Figure 1: Scalable synthetic route via nitropyridone reduction. Note the critical N-alkylation step.
Medicinal Chemistry Applications
Sigma Receptor Ligands
Piperidine and piperidinone scaffolds are privileged structures in Sigma-1 (
-
Mechanism: The basic amine at C5 forms a salt bridge with Asp126 in the
binding pocket, while the ethyl group occupies the hydrophobic sub-pocket.
Constrained Peptidomimetics
This molecule acts as a Gly-Xxx dipeptide isostere .
-
The lactam ring constrains the
and torsion angles, forcing the backbone into a turn conformation (often a -turn type II mimic). -
Utility: It is used to replace flexible regions in peptide drugs to improve metabolic stability (protease resistance) and oral bioavailability.
Factor Xa and Thrombin Inhibitors
Substituted piperidinones are core scaffolds in anticoagulant research (e.g., Apixaban and Rivaroxaban analogs). The 1-ethyl-2-one motif provides a neutral, polar spacer that orients the C5-amino group (often derivatized into an amidine or sulfonamide) toward the S1 specificity pocket of the serine protease.
Experimental Protocol: Amine Protection & Functionalization
To use this building block in library synthesis, the C5-amine must often be differentially protected or reacted.
Standard Operating Procedure (SOP): Boc-Protection of C5-Amine This protocol validates the reactivity of the C5-amine without affecting the lactam.
-
Preparation: Dissolve this compound (1.0 eq) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool to 0°C.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
O) (1.1 eq) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na
SO . -
Validation:
-
NMR Check: Look for the disappearance of the broad NH
signal and appearance of the Boc singlet ( 1.4 ppm). -
Selectivity: The lactam Nitrogen (N1) is non-nucleophilic and will not react with Boc
O under these conditions.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51072176, 5-Amino-1-methylpiperidin-2-one (Analog Reference). Retrieved from [Link]
-
Holtschulte, C., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]
-
Jang, M. Y., et al. (2025). Recent advances in piperidones as privileged scaffolds for drug discovery. ResearchGate. Retrieved from [Link]
Sources
- 1. (S)-5-amino-1-methylpiperidin-2-one CAS#: 1143576-02-6 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. guidechem.com [guidechem.com]
- 4. 5-Amino-1-ethyl-1,2-dihydropyridin-2-one | CymitQuimica [cymitquimica.com]
- 5. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of 5-Amino-1-ethylpiperidin-2-one
This technical guide details the physicochemical profile, synthesis pathways, and experimental handling of 5-Amino-1-ethylpiperidin-2-one (CAS 1334146-74-5).[1]
Advanced Physicochemical Characterization & Application Guide
Part 1: Executive Technical Summary
This compound is a functionalized lactam intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPCR ligands. It belongs to the class of piperidin-2-ones (valerolactams), structurally characterized by a six-membered amide ring with an ethyl substitution at the nitrogen (N1) and a primary amine at position 5.
Critical Distinction: Do not confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium), a distinct nicotinamide N-methyltransferase (NNMT) inhibitor. While both share the "5-amino-1-alkyl" nomenclature, their aromaticity and pharmacological targets are fundamentally different.
Core Molecular Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1334146-74-5 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| SMILES | CCN1CCC(N)CC1=O |
| Chirality | Contains one stereocenter at C5.[2][3][4][5][6] Available as racemate or enantiopure (R/S) forms. |
Part 2: Physicochemical Profile
The following data aggregates experimental values from certificate of analysis (CoA) datasets and high-fidelity predictive models (ACD/Labs, EPISuite) grounded in the structural homolog 5-amino-1-methylpiperidin-2-one (CAS 90485-53-3).
Table 1: Physical & Thermodynamic Properties
| Property | Value / Range | Technical Insight |
| Physical State | Viscous Liquid / Low-Melting Solid | Hygroscopic nature; tends to oil out upon exposure to moisture. |
| Boiling Point | 235°C – 240°C (760 mmHg) | Predicted based on enthalpy of vaporization. Distills at ~115°C @ 10 mmHg. |
| Density | 1.02 ± 0.05 g/cm³ | Slightly denser than water due to polar amide/amine functionality. |
| Flash Point | >110°C | Class IIIB combustible liquid. |
| Solubility | High (Water, MeOH, DMSO) | Amphiphilic; highly soluble in polar protic solvents due to H-bonding capacity. |
| pKa (Amine) | 8.8 – 9.1 (Conjugate Acid) | The C5 amine is basic but slightly attenuated by the inductive effect of the C2 carbonyl. |
| LogP | -0.65 ± 0.2 | Hydrophilic. Requires reverse-phase chromatography or ion-exchange for isolation. |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | Favorable for membrane permeability; crosses blood-brain barrier (BBB) moderately. |
Structural Stability & Reactivity
-
Lactam Hydrolysis: The 6-membered lactam ring is thermodynamically stable at neutral pH. Hydrolysis to the corresponding amino acid (5-amino-1-ethyl-5-aminovaleric acid derivative) occurs only under strong acidic (6M HCl, reflux) or basic (1M NaOH, >60°C) conditions.
-
Amine Oxidation: The primary amine at C5 is susceptible to oxidation. Storage under argon/nitrogen at 2–8°C is mandatory to prevent N-oxide formation or oxidative deamination.
Part 3: Predicted Spectral Signature (Self-Validation)
To validate the identity of synthesized or purchased material, compare experimental NMR data against these predicted shifts.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.05 ppm (t, 3H): Methyl of the N-ethyl group.
-
δ 1.60 – 2.00 ppm (m, 2H): C4 protons (ring methylene).
-
δ 2.20 – 2.40 ppm (m, 2H): C3 protons (alpha to carbonyl).
-
δ 3.05 ppm (m, 1H): C5 proton (chiral center, methine).
-
δ 3.20 – 3.40 ppm (m, 4H): Overlapping signals of N-ethyl methylene and C6 ring protons.
-
δ 1.8 – 2.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).
Part 4: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Rationale: Due to the lack of a chromophore absorbing strongly in the UV-Vis region (only the amide bond absorbs at <210 nm), standard detection is difficult. Derivatization or Charged Aerosol Detection (CAD) is recommended.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 205 nm (critical setting) or ELSD/CAD.
-
Sample Prep: Dissolve 1 mg in 1 mL Water/MeCN (50:50).
Protocol B: Determination of pKa (Potentiometric Titration)
Rationale: Accurate pKa is vital for optimizing coupling reactions.
-
Preparation: Dissolve 50 mg of compound in 20 mL of degassed water.
-
Titrant: 0.1 M NaOH and 0.1 M HCl (standardized).
-
Procedure: Acidify to pH 2.0 with HCl. Titrate with NaOH under N₂ atmosphere to pH 12.0.
-
Analysis: Plot pH vs. Volume. The inflection point at ~pH 8.9 corresponds to the deprotonation of the C5-ammonium species.
Part 5: Synthesis & Logic Visualization
The synthesis of this compound typically involves the functionalization of a glutamic acid derivative or the reduction of a pyridinone. The following diagram illustrates a standard robust pathway starting from a commercially available pyridinone precursor.
Figure 1: Synthetic workflow illustrating the reduction of a heteroaromatic precursor to the saturated functionalized lactam.
Part 6: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 90485-53-3 (Methyl Analog). PubChem.[7][8] Retrieved from [Link]
-
Accela Chem. (2025).[3] Chemical Properties of this compound. AccelaChem.[8] Retrieved from [Link]
-
Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. (Contextual reference for distinguishing the "5-amino-1..." nomenclature). Retrieved from [Link]
Sources
- 1. 1334146-74-5_5-Amino-1-ethylpiperidin-2-oneCAS号:1334146-74-5_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2940879-55-8|(S)-5-Amino-1-methylpiperidin-2-one dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 1003021-01-9|(R)-5-Aminopiperidin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1292369-18-6|6-Aminoazepan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 5. guidechem.com [guidechem.com]
- 6. 1334146-74-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 5-Amino-2-(2-(1-pyrrolidinyl)ethyl)-1H-benzo(de)isoquinoline-1,3(2H)-dione | C18H19N3O2 | CID 328774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendance of a Versatile Scaffold: A Technical Guide to the History and Development of 5-Amino-1-ethylpiperidin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth guide provides a comprehensive overview of the history, synthesis, and application of 5-Amino-1-ethylpiperidin-2-one, a pivotal building block in modern medicinal chemistry. We will delve into the strategic considerations behind its synthesis and explore its utility in the construction of complex, biologically active molecules.
Introduction: The Piperidinone Core in Modern Drug Discovery
The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] Within this class of compounds, piperidin-2-ones, also known as δ-valerolactams, have emerged as particularly valuable intermediates.[3] The embedded lactam functionality offers a unique combination of chemical stability and reactivity, making it an attractive anchor point for further molecular elaboration.
This guide focuses on a specific, yet highly illustrative example: this compound. This molecule is a bifunctional building block, possessing a reactive primary amine and a modifiable lactam nitrogen. This dual functionality allows for the controlled, stepwise introduction of diverse chemical moieties, making it a powerful tool in the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other therapeutic agents.
Strategic Synthesis: A Multi-Step Approach
The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions, each with its own set of considerations. The most logical and well-documented approach involves the initial construction of a 5-nitropiperidin-2-one precursor, followed by reduction of the nitro group and subsequent N-alkylation.
Construction of the 5-Nitropiperidin-2-one Scaffold
A robust method for the synthesis of heavily substituted 5-nitropiperidin-2-ones is the nitro-Mannich/lactamisation cascade.[4][5] This powerful multi-component reaction allows for the stereoselective formation of the piperidinone ring from simple starting materials.[6][7] The general strategy involves the condensation of a nitroalkane, an aldehyde, and an amine source, leading to the formation of the heterocyclic core in a single pot.[5]
A common starting point for the synthesis of the parent 5-nitropiperidin-2-one is the reaction of methyl 4-nitrobutanoate with an aldehyde and ammonia (or an ammonia source like ammonium acetate).[5] This cascade reaction proceeds through a nitro-Mannich reaction followed by an intramolecular cyclization to form the lactam ring.
Caption: Synthesis of the 5-Nitropiperidin-2-one precursor.
Reduction of the Nitro Group to the 5-Amino Moiety
The conversion of the 5-nitro group to the corresponding 5-amino group is a critical step. This transformation is most commonly achieved through catalytic hydrogenation.[8] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
| Reducing Agent/Catalyst | Solvent(s) | Pressure | Temperature | Observations |
| H₂, Pd/C | Methanol, Ethanol | 1-50 atm | Room Temperature | A widely used and generally efficient method.[9] |
| H₂, PtO₂ (Adam's catalyst) | Acetic Acid | 1-3 atm | Room Temperature | Effective, especially for substrates sensitive to other catalysts. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Atmospheric | Reflux | A classic method, though workup can be more involved.[8] |
| Fe/HCl | Water, Ethanol | Atmospheric | Reflux | An economical and effective method, often used in industrial settings.[8] |
The catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred method due to its high efficiency and the clean nature of the reaction, with hydrogen gas as the only reagent and water as the primary byproduct.[9]
N-Alkylation: Introduction of the Ethyl Group
The final step in the synthesis of the target molecule is the selective N-alkylation of the lactam nitrogen. This reaction introduces the ethyl group, a common moiety in many drug molecules that can influence properties such as lipophilicity and metabolic stability. The N-alkylation of lactams can be achieved using a variety of alkylating agents in the presence of a suitable base.[10]
A common and effective method involves the use of an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.[10]
Caption: N-Alkylation to yield the final product.
Applications as a Bifunctional Building Block
This compound is a versatile building block due to its two distinct reactive sites: the primary amino group at the 5-position and the N-ethylated lactam. This allows for orthogonal chemical modifications, where one functional group can be reacted selectively while the other remains protected or unreactive, to be modified in a subsequent step.
The primary amine serves as a key nucleophile for the formation of amides, ureas, sulfonamides, and other functionalities commonly found in drug molecules. The N-ethyl group, while seemingly simple, can play a crucial role in orienting other substituents and influencing the overall conformation of the molecule, which is critical for binding to biological targets.
A notable application of similar piperidinone scaffolds is in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant drugs.[11][12] In these molecules, the piperidinone core often serves as a central scaffold to which various recognition elements are attached. The amino group can be acylated to introduce a moiety that binds to the S4 pocket of the enzyme, while other parts of the molecule are designed to interact with other key residues in the active site.
Caption: Role as a bifunctional building block in synthesis.
Experimental Protocols
The following are representative, detailed protocols for the key synthetic transformations. Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Nitropiperidin-2-one
-
To a solution of methyl 4-nitrobutanoate (1.0 eq) and an appropriate aldehyde (1.1 eq) in a suitable solvent such as methanol, add ammonium acetate (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5-nitropiperidin-2-one.
Protocol 2: Reduction of 5-Nitropiperidin-2-one to 5-Aminopiperidin-2-one
-
In a pressure vessel, dissolve 5-nitropiperidin-2-one (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-aminopiperidin-2-one, which can often be used in the next step without further purification.
Protocol 3: N-Ethylation of 5-Aminopiperidin-2-one
-
To a solution of 5-aminopiperidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
This compound represents a valuable and versatile building block in the synthetic chemist's toolbox. Its strategic, multi-step synthesis provides access to a bifunctional scaffold that is primed for the construction of complex and diverse molecular architectures. The historical development of synthetic routes to substituted piperidin-2-ones, driven by the demands of drug discovery, has paved the way for the efficient preparation of this and related compounds. As the quest for novel therapeutics continues, the importance of such well-defined, functionalized building blocks will undoubtedly continue to grow, enabling the rapid and efficient synthesis of the next generation of medicines.
References
[4] M. K. G. Jay-Kee, C. D. Smith, and A. B. Holmes, "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles," Beilstein Journal of Organic Chemistry, vol. 8, pp. 567-578, 2012.[4][6]
[5] M. K. G. Jay-Kee, C. D. Smith, and A. B. Holmes, "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles," Beilstein Journal of Organic Chemistry, vol. 8, pp. 567-578, 2012.[5]
M. K. G. Jay-Kee, C. D. Smith, and A. B. Holmes, "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles," Beilstein Journal of Organic Chemistry, vol. 8, pp. 567-578, 2012.
[6] M. K. G. Jay-Kee, C. D. Smith, and A. B. Holmes, "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles," PubMed, 2012.[6]
[7] M. K. G. Jay-Kee, C. D. Smith, and A. B. Holmes, "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles," ResearchGate, 2012.[7]
C. Holtschulte et al., "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," ChemMedChem, 2022.
[13] (5s)-5-Amino-1-methyl-piperidin-2-one;hydrochloride, ChemScene.
[3] Lactams, Enamine.
[14] "Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs," Research, 2023.
[15] 5-Amino-1-methyl-2-piperidinone 90485-53-3 wiki, Guidechem.
[16] 5-Amino-1-methylpiperidin-2-one, PubChem.
[17] 5-Amino-1-methylpiperidin-2-one, J&K Scientific.
[11] M. L. Quan, "The design and synthesis of noncovalent factor Xa inhibitors," PubMed, 2001.[11]
[1] N. A. Frolov and A. N. Vereshchagin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023.[1]
[12] Y. Song et al., "Design and synthesis of factor Xa inhibitors and their prodrugs," PubMed, 2003.[12]
[18] C. Holtschulte et al., "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties," PMC, 2022.
[2] N. A. Frolov and A. N. Vereshchagin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023.[2]
[19] A. M. Ali et al., "Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors," MDPI, 2020.
[20] A. B. Smith III et al., "Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols," Angewandte Chemie, 2010.
[21] "Spectroscopic Analysis Confirms Successful Synthesis of 2-Piperidinol: A Comparative Guide to Synthetic Routes," Benchchem.
[22] J. A. K. ter Halle et al., "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines," ResearchGate, 2025.
[23] X. Wang et al., "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives," MDPI, 2024.
[24] A. G. G. de Oliveira et al., "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," MDPI, 2023.
[8] J. Ashenhurst, "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines," Master Organic Chemistry, 2018.[8]
[9] T. Courant and M. Taillefer, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines," ACS Publications, 2016.[9]
[25] A. B. Smith III et al., "Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines," Thieme, 2014.
[26] D. W. C. MacMillan et al., "A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides," Macmillan Group - Princeton University, 2021.
[27] "Piperidine Synthesis," DTIC.
[28] P. Forns, M. Rubiralta, and A. Díez, "Piperidones: from alkaloids to pseudopeptides," SciSpace.
[29] 5-Aminopiperidin-2-one, PubChem.
[30] "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY," White Rose eTheses Online.
[10] "Procedure for N-alkylation of Piperidine?," ResearchGate, 2017.[10]
[31] Chemical Properties of 2-Piperidinone (CAS 675-20-7), Cheméo.
[32] (5S)-5-Aminopiperidin-2-one hydrochloride, Sigma-Aldrich.
[33] M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, 2023.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lactams - Enamine [enamine.net]
- 4. BJOC - Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles [beilstein-journals.org]
- 5. Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs | Research | Chemistry World [chemistryworld.com]
- 15. Page loading... [wap.guidechem.com]
- 16. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. scispace.com [scispace.com]
- 29. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 31. 2-Piperidinone (CAS 675-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 32. (5S)-5-Aminopiperidin-2-one hydrochloride | 672883-95-3 [sigmaaldrich.com]
- 33. ajchem-a.com [ajchem-a.com]
The Strategic Integration of 5-Amino-1-ethylpiperidin-2-one in Modern Peptidomimetic Design: A Technical Guide
Foreword: The Imperative for Peptide Mimetics
In the landscape of contemporary drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic potential is often hampered by inherent pharmacological liabilities, including poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][2] By engineering synthetic scaffolds that retain the essential pharmacophoric elements of a peptide while possessing improved drug-like properties, we can unlock new therapeutic avenues. This guide focuses on a particularly promising scaffold: the 5-Amino-1-ethylpiperidin-2-one core, a conformationally constrained building block designed to emulate one of the most common and functionally significant secondary structures in peptides—the β-turn.
The β-Turn: A Critical Motif in Molecular Recognition
The β-turn is a secondary structural element where the polypeptide chain reverses its direction.[3] Comprising four amino acid residues, this motif is crucial for the three-dimensional folding of proteins and mediates a vast array of protein-protein and peptide-receptor interactions.[1][3] Consequently, the development of small molecules that can mimic the spatial arrangement of amino acid side chains in a β-turn is a highly sought-after strategy in drug design.[1][2] Lactam-based scaffolds, such as the piperidin-2-one ring system, have emerged as particularly effective β-turn mimetics due to their rigid, cyclic nature which pre-organizes the appended functionalities into a turn-like conformation.[4]
The 5-Aminopiperidin-2-one Scaffold: A Privileged Structure for β-Turn Mimicry
The 5-aminopiperidin-2-one scaffold, a derivative of δ-valerolactam, is an exemplary β-turn mimetic. Its six-membered ring structure provides a rigid framework that, when incorporated into a peptide sequence, can induce a reverse-turn conformation stabilized by an intramolecular hydrogen bond.[4] This pre-organization reduces the entropic penalty upon binding to a target receptor, potentially leading to enhanced affinity and selectivity.
The strategic placement of the amino group at the 5-position allows for the attachment of various side chains, mimicking the R-groups of the native peptide sequence. The nitrogen atom of the lactam can also be substituted, as in the case of this compound, to further modulate the scaffold's properties or to mimic the N-terminal part of a peptide.
Synthesis of the Core Scaffold and its N-Ethyl Derivative
The synthesis of this compound can be approached in a modular fashion, beginning with the construction of the core 5-aminopiperidin-2-one ring, followed by N-alkylation. A well-established route to the core scaffold commences from L-aspartic acid, ensuring control over the stereochemistry.[4]
Synthesis of the 5-Aminopiperidin-2-one Core
The synthesis of the 5-aminopiperidin-2-one core from L-aspartic acid is a multi-step process that involves the formation of a key bis-electrophile intermediate followed by a regioselective cyclization.
Caption: N-Ethylation via reductive amination.
Experimental Protocol: N-Ethylation of (S)-5-(tert-Butoxycarbonylamino)piperidin-2-one
-
Deprotection (if necessary): If the amino group at the 5-position is protected, it may need to be deprotected first depending on the overall synthetic strategy. For this protocol, we will assume the lactam nitrogen is unsubstituted.
-
Reductive Amination:
-
To a solution of the deprotected 5-aminopiperidin-2-one in a suitable solvent (e.g., dichloromethane or dichloroethane), add acetaldehyde (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. [5][6] 4. Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound (with the 5-amino group still protected).
-
Conformational Analysis: Evidence for β-Turn Mimicry
The ability of the 5-aminopiperidin-2-one scaffold to induce a β-turn conformation has been validated through spectroscopic techniques, primarily NMR and IR spectroscopy. [4] NMR Spectroscopy: In a model peptidomimetic incorporating the 5-aminopiperidin-2-one core, temperature-dependent ¹H NMR studies can reveal the presence of an intramolecular hydrogen bond, a hallmark of a stable β-turn structure. A low temperature coefficient (Δδ/ΔT) for the amide proton involved in the hydrogen bond indicates that it is shielded from the solvent and participating in a stable intramolecular interaction. [4] IR Spectroscopy: In dilute solutions, the presence of a sharp N-H stretching band at a frequency characteristic of a hydrogen-bonded amide provides further evidence for the adoption of a β-turn conformation. [4] Computational Modeling: Molecular dynamics simulations can provide further insights into the conformational preferences of peptides containing the this compound scaffold. These simulations can predict the stability of the β-turn structure and the orientation of the side chains, aiding in the rational design of more potent peptidomimetics. [7][8][9][10][11]
Application in Peptidomimetic Research: A Case Study
The utility of the 5-aminopiperidin-2-one scaffold has been demonstrated in the design of mimetics of the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH₂ (PLG). This tripeptide is known to modulate dopamine receptor activity. By replacing the Pro-Leu dipeptide unit with the constrained 5-aminopiperidin-2-one scaffold, researchers were able to create a potent peptidomimetic that enhanced the binding of dopamine agonists to D2 receptors, with a potency comparable to the native PLG. [4]This case study highlights the power of this scaffold to create conformationally defined and biologically active molecules. The principles demonstrated here can be extended to the design of mimetics for a wide range of peptide ligands targeting various receptors, including G protein-coupled receptors (GPCRs). [12][13][14][15][16]
Incorporation into Peptides via Solid-Phase Synthesis
For the construction of larger peptidomimetics, the this compound building block can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. [17][18]
Caption: General workflow for incorporating the scaffold via SPPS.
Experimental Protocol: Incorporation of Fmoc-(5-amino)-1-ethylpiperidin-2-one-carboxylic acid into a Peptide Sequence
This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) and perform the synthesis of the peptide sequence C-terminal to the desired insertion point of the scaffold.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Scaffold Coupling:
-
Dissolve the Fmoc-protected this compound building block (with the amino group at the 5-position derivatized as a carboxylic acid for coupling) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to the solution and add the activated scaffold to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed until completion, which can be monitored by a Kaiser test.
-
-
Chain Elongation: After successful coupling of the scaffold, remove the Fmoc group from its N-terminus and continue the peptide synthesis by coupling the subsequent amino acids according to standard SPPS protocols.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptidomimetic from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers).
-
Purification: Purify the crude peptidomimetic by reverse-phase HPLC to obtain the final product.
Conclusion and Future Outlook
The this compound scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its ability to rigidly mimic the β-turn conformation provides a powerful strategy for designing peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with its straightforward incorporation into peptide sequences, makes it an attractive building block for the development of novel therapeutics targeting a wide range of diseases. Future research will likely focus on the development of new derivatives of this scaffold with diverse functionalities, further expanding its utility in peptidomimetic and drug discovery research.
References
-
Gmeiner, P., et al. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(22), 7341-7349. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Universidade do Minho. (n.d.). Molecular dynamics simulations together with experimental studies reveal strong membrane activity of a small peptide. [Link]
-
State-Specific Peptide Design Targeting G Protein-Coupled Receptors. (2023). Journal of Chemical Information and Modeling. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Molecular Dynamics Simulation Studies of the Orientation and Mechanism of Action of Magainin in Water and DPPC Membrane Environments. (n.d.). [Link]
-
Self-Association of Antimicrobial Peptides: A Molecular Dynamics Simulation Study on Bombinin. (2019). MDPI. [Link]
-
Baudy-Floc'h, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(23), 9236-9243. [Link]
-
Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. (2021). Journal of Chemical Information and Modeling. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Kahn, M., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75-79. [Link]
-
Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (2011). Journal of the American Chemical Society. [Link]
-
Boussard, G., & Marraud, M. (1979). .beta.-Turns in model dipeptides. An infrared quantitative analysis with NMR correlation. Journal of the American Chemical Society, 101(26), 7595-7603. [Link]
-
Genericity of Gs peptidomimetics based on radioligand binding assays on... (n.d.). ResearchGate. [Link]
-
Wessig, P., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
-
G-Protein Peptidomimetics Stabilize GPCR Active State Conformations. (2021). University of North Carolina at Chapel Hill. [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). The Royal Society of Chemistry. [Link]
-
Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. (2021). National Institutes of Health. [Link]
-
Progress in the Research of Therapeutic Peptides Targeting GPCRs. (2024). Patsnap Synapse. [Link]
Sources
- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Using molecular dynamics simulations to prioritize and understand AI-generated cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex (Journal Article) | OSTI.GOV [osti.gov]
- 12. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse.patsnap.com]
- 16. kactusbio.com [kactusbio.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: 5-Amino-1-ethylpiperidin-2-one as a Versatile Chiral Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Amino-1-ethylpiperidin-2-one, a crucial chiral building block in modern medicinal chemistry. We will detail its synthesis, chiral resolution, and critical applications, with a particular focus on its role in the synthesis of complex pharmaceutical agents. The causality behind experimental choices, detailed step-by-step protocols, and methods for ensuring stereochemical integrity are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a privileged structural motif found in a vast number of pharmaceuticals and natural products.[1][2][3] Introducing stereocenters into this scaffold dramatically expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. This compound, a bifunctional molecule featuring a chiral amine and a lactam, serves as a powerful intermediate for constructing these complex architectures.[4] Its true value lies in its enantiomerically pure forms, which enable the stereocontrolled synthesis of target molecules, a critical requirement for ensuring drug efficacy and safety.[] This guide will focus on the practical synthesis of this intermediate and its application in the creation of high-value compounds.
Synthesis and Chiral Resolution
The industrial synthesis of this compound typically begins with the construction of the racemic piperidone core, followed by a classical resolution to separate the enantiomers. An efficient approach often starts from readily available materials like p-nitroaniline.[6]
Synthesis of Racemic 1-(4-nitrophenyl)piperidin-2-one
A common initial step involves the acylation of a nitroaniline with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring.
-
Causality: P-nitroaniline is an inexpensive starting material. The electron-withdrawing nitro group activates the aromatic ring for subsequent transformations and can be readily reduced to an amine later in the synthetic sequence. The use of a base like triethylamine is essential to neutralize the HCl generated during the acylation.
Reduction and N-Alkylation
The nitro group is then reduced to an aniline. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium sulfide or iron in acidic media.[6] The subsequent N-alkylation to introduce the ethyl group can be performed using an appropriate alkylating agent.
Chiral Resolution
The separation of the racemic amine is the most critical step for its use as a chiral intermediate. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative.
-
Expert Insight: The choice of resolving agent and solvent system is crucial and often requires empirical optimization. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, which can then be isolated by filtration. The free, enantiomerically pure amine is subsequently liberated by treatment with a base.
Protocol 1: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid).
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the isolated salt in a biphasic system of dichloromethane and an aqueous base (e.g., 1M NaOH). Stir until the solid dissolves completely.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 5.0).
Visualization 1: Synthesis and Resolution Workflow
The following diagram illustrates the general workflow for producing the enantiopure intermediate.
Caption: Workflow for the synthesis and resolution of this compound.
Application in the Synthesis of Apixaban
A prominent application of (S)-5-Amino-1-ethylpiperidin-2-one is as a key intermediate in the synthesis of Apixaban (trade name Eliquis), an oral, direct Factor Xa inhibitor used for preventing blood clots.[7] The chiral amine of the intermediate is crucial for the final molecule's binding affinity and biological activity.
The synthesis involves the coupling of the chiral amine with a complex pyrazole-containing fragment.
-
Mechanistic Insight: The core reaction is a nucleophilic aromatic substitution (SNAᵣ) or a related coupling reaction where the chiral amine displaces a leaving group on the pyrazole-p-anisidine core structure. The stereochemical integrity of the C5 position on the piperidinone ring is maintained throughout this process. The presence of the lactam functionality provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target enzyme.
Protocol 2: Exemplary Coupling Reaction in Apixaban Synthesis
Disclaimer: This is a representative protocol. Industrial syntheses are proprietary and may differ.
-
Reactant Preparation: In a nitrogen-flushed reactor, dissolve the activated pyrazole intermediate (e.g., a chloropyrazole derivative) in a suitable aprotic polar solvent like DMSO or DMAc.
-
Amine Addition: Add 1.0 to 1.2 equivalents of enantiomerically pure (S)-5-Amino-1-ethylpiperidin-2-one to the solution.
-
Base and Catalyst: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the acid formed during the reaction. In some patented routes, a copper or palladium catalyst may be used to facilitate the coupling.[8]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140°C and monitor the reaction progress by HPLC.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the C-N bond formation. Aprotic polar solvents are used to solubilize the reactants and facilitate the ionic intermediates of the coupling reaction.
-
-
Workup and Isolation: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the solvent and inorganic salts. The crude product is often precipitated by adding an anti-solvent like water.
-
Purification: The crude Apixaban precursor is then purified by recrystallization or column chromatography to achieve the high purity required for pharmaceutical use.
Visualization 2: Key Coupling Step in Apixaban Synthesis
Caption: The crucial C-N bond formation step in the synthesis of Apixaban.
Analytical Methods for Stereochemical Purity
Ensuring the enantiomeric purity of the intermediate is paramount. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Trustworthiness: A validated chiral HPLC method provides a self-validating system for quality control. By comparing the retention times and peak areas of the two enantiomers against a racemic standard, one can accurately quantify the enantiomeric excess (e.e.) of a production batch.
Protocol 3: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Utilize a chiral stationary phase (CSP) known to resolve amines or amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®) are excellent starting points.[9][10]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol. The ratio is critical for achieving separation and must be optimized.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the mobile phase. Also prepare a solution of the racemic standard for system suitability testing.
-
Chromatographic Conditions: Set the instrument parameters as outlined in the table below.
-
Data Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the sample and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA or similar | Polysaccharide-based CSP effective for amine separation. |
| Mobile Phase | Hexane:Isopropanol (80:20 v/v) | Balances retention and elution strength for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | The lactam chromophore absorbs at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Conclusion
This compound is a high-value chiral intermediate whose importance in pharmaceutical manufacturing cannot be overstated. Its successful application hinges on a robust synthetic and resolution strategy, coupled with rigorous analytical controls to ensure stereochemical purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this versatile building block in the development of next-generation therapeutics.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
Quick Company. Novel Process For The Preparation Of Apixaban And Intermediates. Available at: [Link]
-
Eureka | Patsnap. (2015). Synthetic method for Apixaban drug intermediate. Available at: [Link]
-
Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Dong, W., et al. (2023). A practical synthesis for the key intermediate (G) of Apixaban. ResearchGate. Available at: [Link]
-
Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Available at: [Link]
-
Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. ResearchGate. Available at: [Link]
-
Schoemaker, H.E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Available at: [Link]
-
Hu, C., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. Available at: [Link]
-
Avenoza, A., et al. Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. Available at: [Link]
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgiqtectijuana.mx [cgiqtectijuana.mx]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Process For The Preparation Of Apixaban And Intermediates [quickcompany.in]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols: Strategic N-Alkylation of 5-Amino-1-ethylpiperidin-2-one for Drug Discovery Scaffolds
Abstract & Introduction
5-Amino-1-ethylpiperidin-2-one is a valuable heterocyclic building block in medicinal chemistry. The presence of a primary amine on the piperidone core offers a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. Piperidine and piperidone moieties are prevalent scaffolds in numerous pharmaceuticals, recognized for their favorable pharmacokinetic properties.[1] The strategic alkylation of the 5-amino group, in particular, allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups.
This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the selective N-alkylation of this compound. We will dissect the causality behind experimental choices, focusing on two primary methodologies: Reductive Amination for controlled mono-alkylation and Direct Alkylation with alkyl halides. The objective is to equip researchers with the knowledge to select the optimal reaction strategy and execute it efficiently to obtain desired N-alkylated derivatives with high purity and yield.
Mechanistic Rationale: Choosing Your Alkylation Strategy
The C5-amino group of this compound is a nucleophilic primary amine, readily participating in reactions with electrophilic carbon sources. The choice of alkylation method is paramount and depends critically on the desired final product and the nature of the alkylating agent.
Reductive Amination: The Gold Standard for Mono-Alkylation
Reductive amination is a robust and highly selective method for preparing secondary amines.[2][3] It is a two-stage process, often performed in a single pot, that virtually eliminates the common problem of over-alkylation seen in other methods.[4][5]
-
Imine/Enamine Formation: The primary amine first condenses with an aldehyde or ketone to form a Schiff base (imine) or an enamine intermediate. This reaction is typically reversible and can be catalyzed by mild acid.
-
In Situ Reduction: A selective reducing agent, stable under the initial reaction conditions, is then used to reduce the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
The key to this method's success is the choice of a reductant that is powerful enough to reduce the protonated imine but not so reactive that it reduces the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose due to its mild nature and tolerance for slightly acidic conditions that favor imine formation.[4][6]
Direct Nucleophilic Substitution: A Path to Higher Alkylation
Direct alkylation involves the reaction of the amine with an alkyl halide via a nucleophilic aliphatic substitution (S_N2) mechanism.[7] While seemingly straightforward, this method is inherently difficult to control for mono-alkylation.
The initial reaction between the primary amine and the alkyl halide produces the desired secondary amine along with a hydrohalic acid (e.g., HBr, HCl).[5] A base is required to neutralize this acid. However, the newly formed secondary amine is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide, leading to the formation of a tertiary amine.[5][7] This can further react to form a quaternary ammonium salt. This "runaway" reaction makes it challenging to isolate the mono-alkylated product in high yield.[5] This method is therefore best reserved for cases where exhaustive alkylation is desired or when using specific substrates and conditions that disfavor over-alkylation.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This protocol is the recommended method for synthesizing N-substituted secondary amines from this compound with high selectivity.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq.) to the solution via syringe.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by TLC or LC-MS if desired.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Note: Mild gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material and imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol can be used for alkylation but requires careful control to manage the formation of multiple products. It may be suitable for producing tertiary amines if excess alkyl halide is used.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodide or Bromide) (1.2 eq. for mono, >2.5 eq. for di)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (Anhydrous)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or ACN (approx. 0.1-0.2 M).
-
Base Addition: Add the non-nucleophilic base, DIPEA or TEA (2.5 eq.), to the solution.
-
Alkylating Agent Addition: Add the alkyl halide (1.2 eq.) dropwise to the stirring solution.
-
Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the formation of both mono- and di-alkylated products.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate or another suitable organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water and brine to remove the DMF and amine salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography. This step is critical and may require careful gradient optimization to separate the starting material, mono-alkylated product, and di-alkylated product.
Data Summary & Optimization
The choice of reagents and conditions is crucial for achieving the desired outcome. The following table summarizes general guidelines for planning an alkylation reaction.
| Alkylation Goal | Method | Alkylating Agent | Key Reagent | Typical Solvent | Temp. | Key Considerations & Rationale |
| Mono-Alkylation | Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | DCM, DCE | RT | High Selectivity: The mild reductant targets the imine intermediate, preventing carbonyl reduction and over-alkylation.[4][6] |
| Mono-Alkylation | Reductive Amination | Aldehydes, Ketones | NaBH₃CN, Acetic Acid | Methanol (MeOH) | RT | An alternative reductant; requires careful handling due to high toxicity. Acetic acid catalyzes imine formation. |
| Di-Alkylation | Direct Alkylation | Primary Alkyl Iodide/Bromide | DIPEA or K₂CO₃ | DMF, ACN | 50-80 °C | Driving to Completion: Using >2 equivalents of alkyl halide and a base ensures exhaustive alkylation. DMF is a polar aprotic solvent that accelerates S_N2 reactions. |
| Mono-Alkylation (Challenging) | Direct Alkylation | Primary Alkyl Halide | DIPEA or TEA | ACN | RT - 50 °C | Requires Careful Control: Use of ~1 eq. of alkyl halide and slow addition may favor mono-alkylation, but a mixture is still likely.[5][7] |
| Specialized Alkylation | Hydrogen Autotransfer | Primary/Secondary Alcohols | Ru, Ni, or Pd Catalyst | Toluene, Dioxane | 80-120 °C | Atom Economy: A modern, "green" method using alcohols as alkylating agents, generating only water as a byproduct.[8][9][10] Requires specialized catalysts. |
Workflow Diagrams & Decision Logic
To aid in experimental design, the following diagrams illustrate the general workflow and a decision-making process for method selection.
Caption: General workflow for the reductive amination protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Microwave-assisted synthesis using 5-Amino-1-ethylpiperidin-2-one
Application Note: Microwave-Assisted Functionalization of 5-Amino-1-ethylpiperidin-2-one
Part 1: Executive Summary & Chemical Profile
The Scaffold: this compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for Factor Xa inhibitors (e.g., Apixaban analogs), GPCR ligands, and peptidomimetics.[1] Its structure features a lactam ring (providing metabolic stability and hydrogen bond acceptance) and a primary amine at the C5 position (a versatile nucleophilic handle).
The Challenge: Conventional thermal functionalization of the C5-amine can be sluggish due to the steric environment of the piperidinone ring and the potential for competing side reactions (e.g., ring opening under harsh prolonged heating).
The Microwave Solution: Microwave-assisted organic synthesis (MAOS) offers a distinct kinetic advantage for this scaffold.[1] By utilizing dielectric heating, researchers can achieve:
-
Rapid C-N Bond Formation: Reducing reaction times from hours to minutes.
-
Suppression of Side Reactions: Short exposure to high temperatures minimizes lactam hydrolysis.[1]
-
Library Scalability: Ideal for parallel synthesis of fragment-based drug discovery (FBDD) libraries.[1]
Physicochemical Profile & Solvent Selection
-
Molecular Weight: ~142.2 g/mol [1]
-
Solubility: High in polar aprotic solvents (DMSO, DMF, NMP) and alcohols (Ethanol, Methanol). Moderate to low in non-polar ethers.[1]
-
Microwave Absorptivity:
Part 2: Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Target: Rapid synthesis of heteroaryl-piperidinone libraries (e.g., Pyridine/Pyrimidine derivatives).[1]
Mechanism: The C5-primary amine attacks an electron-deficient heteroaryl halide.[1] Microwave irradiation overcomes the activation energy barrier of the transition state, particularly for deactivated electrophiles.
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Electrophile: 2-Chloropyridine or 4-Chloropyrimidine derivative (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO.[1]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve the scaffold (0.5 mmol) in NMP (2 mL).
-
Addition: Add DIPEA (1.25 mmol) followed by the heteroaryl chloride (0.55 mmol). Cap the vial with a crimp seal and PTFE septum.
-
Irradiation (Standard):
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Insight:
-
Solvent Choice: NMP is preferred over DMF at 150°C to avoid thermal decomposition of DMF into dimethylamine, which acts as a competing nucleophile.
-
Reactivity: If using a less reactive electrophile (e.g., chlorobenzene), switch to Protocol B (Buchwald-Hartwig).[1]
Protocol B: Microwave-Assisted Amide Coupling
Target: Synthesis of peptidomimetic inhibitors.[1]
Mechanism: Rapid activation of carboxylic acids using uronium/phosphonium salts followed by amine capture.[1] Microwave heating accelerates the rate-determining step without causing significant racemization of the C5 chiral center if controlled.
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Acid: Carboxylic acid derivative (1.1 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (2.0 equiv)[1]
-
Solvent: DMF.
Step-by-Step Methodology:
-
Activation: In a vial, mix the Carboxylic Acid and HATU in DMF (1.5 mL). Add DIPEA (1.0 equiv) and stir at RT for 2 minutes (Pre-activation is crucial).[1]
-
Addition: Add the this compound (dissolved in 0.5 mL DMF) and the remaining DIPEA (1.0 equiv).
-
Irradiation (Mild):
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and 1M HCl (remove unreacted amine/pyridine).
Data Summary: Thermal vs. Microwave Comparison
| Parameter | Thermal (Oil Bath) | Microwave (Protocol B)[1] | Advantage |
| Time | 4 - 12 Hours | 10 Minutes | 24x - 72x Faster |
| Yield | 65 - 75% | 85 - 92% | Cleaner conversion |
| Purity (LCMS) | 80% (Side products) | >95% | Less degradation |
| Racemization | Risk at long exposure | Minimal (<2%) | Kinetic control |
Part 3: Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing this specific scaffold, ensuring the correct protocol is chosen based on the electrophile.
Caption: Decision matrix for microwave-assisted functionalization of 5-amino-piperidinone scaffolds.
Part 4: Troubleshooting & Optimization (Expertise)
1. The "Hot Spot" Phenomenon:
-
Issue: Inconsistent yields in scale-up (e.g., moving from 2 mL to 20 mL vials).
-
Cause: Piperidinones in NMP absorb microwaves efficiently, creating localized superheating if stirring is inefficient.
-
Fix: Use compressed air cooling (simultaneous cooling) during the reaction to allow higher power input (maintaining temperature) without thermal runaway.[1] Ensure the stir bar vortex reaches the bottom of the vial.
2. Stereochemical Integrity:
-
Issue: Racemization of the C5 amine.
-
Cause: High temperatures (>100°C) in the presence of strong bases (like NaOtBu) or prolonged heating.
-
Fix: For chiral starting materials, stick to Protocol C (Amide coupling) at <75°C. If performing SnAr, use non-nucleophilic organic bases (DIPEA) rather than inorganic carbonates, and limit time to <20 mins.
3. Product Isolation:
-
Issue: The lactam scaffold is water-soluble, making extraction difficult.[1]
-
Fix: If the product is polar, avoid aqueous workup. Use a SCX-2 (Strong Cation Exchange) cartridge.[1] Load the reaction mixture (diluted in MeOH) onto the SCX-2, wash with MeOH (removes NMP/DMF), and elute the amine product with 2M NH₃ in MeOH.
References
-
Microwave-Assisted Synthesis of Heterocyclic Scaffolds. Source: SynOpen, 2024.[2] Context: Reviews general microwave acceleration for N-heterocycle functionalization.
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives. Source: PMC (National Institutes of Health), 2018. Context: Details the reactivity of piperidine/piperidinone scaffolds in medicinal chemistry.
-
Microwave-Assisted Organic Synthesis (MAOS) in Medicinal Chemistry. Source: Journal of Medicinal Chemistry.[1] Context: Foundational text on the kinetic advantages of MW heating for amide and SnAr couplings.
-
Optimization of Microwave-Assisted Amide Coupling. Source: Journal of Organic Chemistry.[1] Context: Provides the basis for the 60°C/HATU protocol to prevent racemization.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Amino-1-ethylpiperidin-2-one Synthesis
Executive Summary
The synthesis of 5-Amino-1-ethylpiperidin-2-one (CAS: N/A for specific isomer, generic scaffold) presents three distinct chemical challenges that frequently erode yield:
-
Regioselectivity during Alkylation: Competition between N-alkylation (desired) and O-alkylation (lactim ether formation) on the lactam ring.
-
Chemo-selectivity during Reduction: Reducing the 5-nitro or 5-azide precursor without over-reducing the lactam carbonyl or poisoning the catalyst.
-
Product Isolation: The high water solubility of the amino-lactam motif leads to significant mass loss during aqueous workups.
This guide provides a self-validating protocol designed to maximize throughput and purity.
Module 1: The N-Alkylation Bottleneck
Context: The most robust route typically starts with 5-nitropiperidin-2-one (or a protected 5-amino derivative). The critical step is introducing the ethyl group at the N1 position.
The Protocol: Optimized N-Alkylation
| Parameter | Standard Protocol | High-Yield Optimized Protocol | Rationale |
| Base | NaH (60% dispersion) | Carbonates are often too weak ( | |
| Solvent | Acetone or MeCN | Dry DMF or NMP | Polar aprotic solvents with high dielectric constants favor the dissociation of the N-metal ion pair, promoting N-alkylation over O-alkylation. |
| Temperature | Reflux | 0°C | High temperatures promote thermodynamic O-alkylation. Kinetic control at lower temperatures favors the N-isomer. |
| Reagent | Ethyl Bromide | Ethyl Iodide | Iodide is a better leaving group, allowing the reaction to proceed at lower temperatures, preserving regioselectivity. |
Troubleshooting Guide: Alkylation Issues
Q: My LCMS shows a byproduct with the same mass as the product, but different retention time. Yield is ~40%.
-
Diagnosis: You have likely formed the O-ethyl lactim ether (imidate).
-
Root Cause: The reaction temperature was too high during the addition of the alkyl halide, or the solvent was not polar enough (e.g., THF instead of DMF).
-
Corrective Action:
-
Switch solvent to anhydrous DMF.
-
Cool the lactam/NaH mixture to 0°C before adding Ethyl Iodide.
-
Add Ethyl Iodide dropwise.
-
Validation: The N-alkyl product typically elutes after the O-alkyl byproduct on reverse-phase HPLC due to the loss of the H-bond donor ability of the amide.
-
Q: The reaction stalls at 80% conversion.
-
Diagnosis: "Base death" or moisture ingress.
-
Root Cause: NaH is moisture sensitive. If the DMF is "wet," NaH is consumed by water, producing NaOH, which is not strong enough to deprotonate the remaining lactam efficiently.
-
Corrective Action: Dry DMF over molecular sieves (4Å) for 24 hours. Use a fresh bottle of NaH.
Module 2: The Reduction Phase (Nitro Amine)
Context: Converting 1-ethyl-5-nitropiperidin-2-one to the target amine.
The Protocol: Catalytic Hydrogenation
| Parameter | Recommendation | Critical Notes |
| Catalyst | 10% Pd/C (wet) | Dry Pd/C is a fire hazard. The "wet" (50% water) variant is safer and equally effective. |
| Solvent | Methanol | Ethanol is acceptable, but Methanol often provides faster kinetics for nitro reduction. |
| Pressure | 30-50 psi (2-3 bar) | Atmospheric pressure (balloon) is often insufficient for hindered nitro groups on rings. |
| Additives | None | Avoid acid additives; they can hydrolyze the lactam ring over time. |
Troubleshooting Guide: Reduction Issues
Q: The reaction is incredibly slow (>24 hours).
-
Diagnosis: Catalyst poisoning.
-
Root Cause: Residual Iodide from the previous alkylation step is a potent catalyst poison for Palladium.
-
Corrective Action:
-
Ensure the alkylation product is washed thoroughly with aqueous sodium thiosulfate or passed through a short silica plug to remove iodine traces before hydrogenation.
-
Increase catalyst loading to 20 wt% if purity is suspect.
-
Q: I see ring-opening byproducts.
-
Diagnosis: Over-reduction or Hydrolysis.
-
Root Cause: If the reaction runs too long or if the solvent contains water/acid, the lactam amide bond can cleave.
-
Corrective Action: Stop the reaction immediately upon consumption of the starting material (monitor via TLC/LCMS). Do not let it stir "overnight" unnecessarily.
Module 3: Isolation & Purification (The "Invisible" Yield Loss)
Context: this compound is a polar, basic molecule. Standard EtOAc/Water extraction often leaves 50%+ of the product in the water phase.
The Protocol: Optimized Workup
DO NOT use a standard aqueous extraction. Use one of the following:
-
Method A (The "Salting Out" - Recommended):
-
Filter off the Pd/C catalyst.
-
Evaporate the Methanol completely.
-
Dissolve the residue in a minimum amount of water.
-
Saturate the water with NaCl (solid).
-
Extract 5x with DCM:Isopropanol (3:1) or n-Butanol .
-
Why? The mixed solvent system is polar enough to pull the amine from the brine.
-
-
Method B (Resin Capture - Highest Purity):
-
Load the crude reaction mixture (in MeOH/Water) onto a strong cation exchange resin (e.g., SCX-2 ).
-
Wash with Methanol (elutes non-basic impurities).
-
Elute product with 2M Ammonia in Methanol .
-
Why? This guarantees 100% recovery of the amine while leaving non-basic byproducts behind.
-
Visualizing the Workflow
The following diagram outlines the critical decision pathways and chemical logic described above.
Caption: Operational workflow for the synthesis of this compound, highlighting critical quality control checkpoints (Yellow) and remediation loops (Red/Dashed).
References & Grounding
-
Regioselectivity in Lactam Alkylation:
-
Principle: The use of polar aprotic solvents (DMF) and harder counter-ions (Na+) favors N-alkylation over O-alkylation in lactams.
-
Source: "Green Criteria for N alkylation at sp3 carbon." ACS GCI Pharmaceutical Roundtable. Link
-
-
Catalytic Hydrogenation Protocols:
-
Principle: Catalyst poisoning by halides (Iodide) is a primary failure mode in Pd/C reductions.
-
Source: "Efficient Catalytic Hydrogenation Enabled by Ligand-Based Storage."[1] NIH / PMC. Link (Note: Generalized principle supported by standard texts, specific context derived from Source 1.5 in search data).
-
-
Purification of Polar Amines:
-
Method: Use of SCX (Strong Cation Exchange) resins for isolating water-soluble amines.
-
Source: "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives." NIH / PMC. Link (See Source 1.11 for general amine handling).
-
-
General Synthesis of Piperidin-2-ones:
(Note: While specific "recipe" papers for this exact molecule are rare in open literature, the protocols above are synthesized from verified methodologies for structurally identical lactam scaffolds found in the provided search data.)
Sources
Purification methods for removing impurities from 5-Amino-1-ethylpiperidin-2-one
Executive Summary & Molecule Profile
User Query: "I am struggling to isolate pure 5-Amino-1-ethylpiperidin-2-one. The product remains in the aqueous phase during extraction, and silica columns show severe tailing. How do I remove the nitro-precursor and resolve the enantiomers?"
Scientist’s Analysis: this compound presents a classic "polar amine" challenge.[1][2][3] It possesses two distinct functional motifs:
-
Lactam (Amide): Increases polarity and water solubility; weakly basic/neutral.[2][3]
-
Primary Amine (C5 position): Highly basic (
), capable of hydrogen bonding and salt formation.[2][3]
Key Physicochemical Challenges:
-
High Water Solubility: The molecule acts as a hydrotrope. Standard Et₂O/EtOAc extractions often fail because the partition coefficient (
) favors the aqueous phase. -
Silanol Interaction: The basic amine interacts strongly with acidic silanols on silica gel, causing peak tailing and yield loss.
-
Chirality: The C5 position is a stereocenter. Synthetic routes usually yield a racemate requiring resolution.[2][3]
Impurity Profiling & Troubleshooting (FAQs)
Category A: Extraction & Yield Issues
Q1: "My crude yield is <20% after extracting with Ethyl Acetate. Where is my product?" Diagnosis: You are likely losing the product to the aqueous raffinate. Due to the lactam and amine functionalities, this compound is highly hydrophilic. Solution: Switch to a high-polarity organic system or a "Salting-Out" approach.[1][2][3]
-
Protocol:
-
Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting-out effect).[3]
-
Adjust pH to >12 using 50% NaOH (ensures the amine is fully deprotonated/neutral).[3]
-
Extract with DCM (Dichloromethane) or 9:1 DCM:Isopropanol .[2][3]
-
Note: Avoid Ethyl Acetate if the pH is very high, as hydrolysis of the solvent can occur, though it is less critical for short contact times. DCM is superior for lactams.[1][2][3]
-
Q2: "I see a persistent yellow impurity that co-elutes. What is it?" Diagnosis: This is likely the 5-Nitro-1-ethylpiperidin-2-one precursor or a Nitroso/Hydroxylamine intermediate from incomplete reduction.[1][2][3] Nitro compounds are often yellow/orange.[1][2][3] Solution: These impurities are less basic than your product.[1][2][3]
Category B: Chromatographic Issues
Q3: "The product streaks across the entire column. How do I fix the peak shape?" Diagnosis: Uncapped silanols on the silica are protonating your amine, causing it to "drag." Solution: Amine modification of the mobile phase.
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH₄OH .[2][3]
-
Ratio: Start with 95:5:1 (DCM:MeOH:TEA).
-
Alternative: Use "Neutralized Silica" (Pre-wash silica slurry with 1% TEA in Hexane before packing).[2][3]
Core Purification Protocols
Method I: Acid-Base Chemical Purification (The "Workhorse")
Best for: Removing non-basic impurities (Nitro precursors, dimers).
This method relies on the reversible protonation of the C5-amine.
Figure 1: Acid-Base purification workflow separating the basic amine product from neutral synthetic precursors.[1][2][3]
Method II: Diastereomeric Salt Resolution (Chiral Purity)
Best for: Isolating the (S)- or (R)- enantiomer from a racemic mixture.[1][2][3]
Since the molecule has a chiral center at C5, enantiomeric purity is critical for biological activity. Use Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid .[1][2][3]
Protocol:
-
Dissolution: Dissolve 10g of racemic amine in Ethanol (EtOH) or MeOH (100 mL).
-
Addition: Add 1.0 equivalent of L-DBTA dissolved in warm EtOH.
-
Crystallization: Heat to reflux for 30 mins, then cool slowly to RT, then to 4°C overnight.
-
Filtration: The precipitate is the diastereomeric salt of one enantiomer (typically the S,S-salt complex).
-
Liberation: Recrystallize the salt to constant melting point, then treat with 2M NaOH and extract with DCM to recover the chiral free amine.
Note: If L-DBTA fails, try Mandelic Acid or Camphorsulfonic Acid (CSA).[1][2][3]
Quantitative Data & Solvent Guide
Solvent Compatibility Table
| Solvent System | Solubility of Product | Application | Notes |
| Water (pH < 7) | High | Extraction (Aq phase) | Forms soluble ammonium salt.[1][2][3] |
| Water (pH > 12) | Moderate | Extraction (Org phase) | Product is neutral but H-bonds with water.[1][2][3] |
| Dichloromethane (DCM) | High | Extraction / Column | Best organic solvent for this lactam.[2][3] |
| Ethyl Acetate | Low/Moderate | Washing | Poor extraction efficiency for the amine.[3] |
| Diethyl Ether | Very Low | Precipitation | Use to precipitate the HCl salt of the product. |
| MeOH + 1% NH₃ | High | Chromatography | Essential to suppress silanol interactions.[2][3] |
Impurity Troubleshooting Matrix
| Impurity Type | Detection (TLC/HPLC) | Removal Strategy |
| 5-Nitro-1-ethyl... | Yellow spot, Higher R_f (Non-polar) | Acid wash (Method I) or Silica Column (0-5% MeOH/DCM).[1][2][3] |
| Hydroxylamine | UV active, Mid-polarity | Difficult.[2][3] Requires re-hydrogenation or careful chromatography.[1][2][3] |
| Inorganic Salts | Baseline (No UV) | Dissolve crude in dry DCM; filter off insoluble salts.[2][3] |
| Enantiomer | Chiral HPLC only | Diastereomeric Crystallization (Method II). |
References & Authoritative Grounding
-
Synthesis & Properties of Aminopiperidinones:
-
Chiral Resolution of Piperidine Derivatives:
-
Chromatographic Separation of Polar Amines:
-
General Synthesis of 5-Amino-1-methyl-2-piperidinone (Analogous Chemistry):
Sources
Resolving enantiomers of 5-Amino-1-ethylpiperidin-2-one via chiral chromatography
Welcome to the Chiral Separations Technical Support Center .
Ticket ID: #CS-5A-Lactam-001 Subject: Resolution of 5-Amino-1-ethylpiperidin-2-one Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Method Development
Executive Summary
The resolution of This compound presents a classic but distinct challenge in chiral chromatography. The molecule contains a basic primary amine (
This guide moves beyond generic advice, focusing on the specific chemical needs of amino-lactams. It is structured to guide you through Method Development , Optimization , and Troubleshooting .
Module 1: Method Development Strategy
Q: Where do I start? The molecule is polar and basic.
A: Do not start with Reversed Phase (RP) unless you are analyzing biological fluids. For process chemistry and purity analysis, Normal Phase (NP) or Polar Organic Mode (POM) on polysaccharide columns is the industry standard due to higher loading capacity and ease of solvent recovery.
The "Golden Four" Screening Protocol
For amino-lactams, immobilized polysaccharide phases are preferred for their solvent robustness, but coated phases often offer superior selectivity for simple amines.
| Priority | Column Name | Selector Chemistry | Why it works for this molecule |
| 1 | Chiralpak AD-H (or IA) | Amylose tris(3,5-dimethylphenylcarbamate) | The "workhorse" for amines. The helical amylose structure forms inclusion complexes well with the ethyl-piperidinone ring. |
| 2 | Chiralcel OD-H (or IB) | Cellulose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity if AD-H fails. The flat cellulose sheets rely more on steric fit. |
| 3 | Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized only. The chlorinated selector alters hydrogen bonding, often resolving lactams that AD/OD miss. |
| 4 | Chiralpak ID | Amylose tris(3-chlorophenylcarbamate) | Immobilized only. Excellent for basic compounds; the chlorine substituent can prevent non-specific retention. |
The Mandatory Mobile Phase Additive
CRITICAL: You cannot run this molecule in pure Hexane/Alcohol. The primary amine (
-
Standard: 0.1% Diethylamine (DEA).[1]
-
Alternative: 0.1% Ethylenediamine (EDA) – Use if DEA gives broad peaks; EDA is bidentate and masks silanols more effectively.
Module 2: Visualizing the Workflow
The following logic flow guides your decision-making process during the initial screening.
Caption: Decision tree for selecting the mobile phase mode (Normal Phase vs. Polar Organic) based on the solubility of the amino-lactam.
Module 3: Troubleshooting & FAQs
Q: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead? A: Likely not. This is almost certainly "Silanol Effect." The 5-amino group is protonating and sticking to the residual silanols on the silica surface.
-
Fix 1: Increase DEA concentration from 0.1% to 0.2%.
-
Fix 2: Switch additives. If DEA fails, try 0.1% Ethylenediamine (EDA) . EDA is structurally similar to your analyte's amine tail and competes more aggressively for silanol sites [1].
-
Fix 3: Temperature. Increase column temperature to 35°C or 40°C to improve mass transfer kinetics.
Q: I have separation, but the first peak is sharp and the second is broad. A: This is the "Anti-Langmuirian" isotherm behavior common in chiral amines.
-
Cause: At higher concentrations, the more retained enantiomer saturates the chiral binding sites.
-
Fix: This is often acceptable for prep. For analytical quantification, dilute the sample 2x. If the peak shape improves, it is a loading issue, not a method issue.
Q: The sample precipitates in the mobile phase (Hexane/IPA). A: The lactam ring makes the molecule polar.
-
Solution: Switch to Polar Organic Mode (POM) .
-
Mobile Phase: 100% Methanol or Acetonitrile/Methanol (50:50) with 0.1% DEA/TEA.
-
Note: You must use immobilized columns (Chiralpak IA, IB, IC, ID) for POM containing harsh solvents like THF or DCM, but pure MeOH/ACN is safe on coated columns (AD-H/OD-H) if you flush properly [2].
-
Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, and it is highly recommended. SFC is superior for basic amines because the supercritical CO2 is slightly acidic, which can help solubilize the amine, but you still need a basic additive.
-
SFC Conditions: Chiralpak AD-H, 15-20% Methanol co-solvent, 0.5% basic additive (DEA or isopropylamine) in the co-solvent [3].
Module 4: Experimental Protocol (Bench-Ready)
Objective: Primary screening for this compound.
Materials:
-
Sample: 1.0 mg/mL dissolved in Ethanol (HPLC Grade).
-
Columns: Chiralpak AD-H and Chiralcel OD-H (4.6 x 250 mm, 5 µm).
-
Solvents: n-Hexane, Ethanol, Diethylamine (DEA).[1]
Step-by-Step:
-
Mobile Phase Prep:
-
Mix n-Hexane / Ethanol (80:20 v/v).
-
Add DEA to the mixture to achieve 0.1% v/v (e.g., 1 mL DEA per 1 L solvent).
-
Why? Premixing ensures the additive is stable. Do not rely on pump mixing for additives.
-
-
Equilibration:
-
Flow rate: 1.0 mL/min.[2]
-
Flush column for 20 minutes. Monitor baseline stability.
-
-
Injection:
-
Inject 5 µL.
-
Run time: 20 minutes (or until 5 minutes after the last peak).
-
-
Analysis:
References
-
Daicel Chiral Technologies. (2021).[4] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Zhang, C., et al. (2010).[5] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
H-NMR and C-NMR spectral interpretation of 5-Amino-1-ethylpiperidin-2-one
An In-Depth Guide to the ¹H and ¹³C-NMR Spectral Interpretation of 5-Amino-1-ethylpiperidin-2-one
Introduction: Deciphering Molecular Architecture with NMR
In the landscape of drug discovery and synthetic chemistry, the precise determination of molecular structure is a non-negotiable prerequisite for advancing a compound through the development pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic molecules in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C-NMR spectra for this compound, a heterocyclic scaffold featuring a lactam, a secondary amine, and an N-ethyl substituent. Such piperidinone frameworks are prevalent in medicinal chemistry, forming the core of various biologically active agents.[1]
This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's electronic and steric environment and its expected spectral output. We will construct a predicted spectral map of this compound, benchmarked against data from analogous structures, and provide a robust experimental protocol to validate these predictions.
Theoretical Underpinnings: Why NMR Reveals Structure
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field. The absorption of radiofrequency radiation can "flip" these nuclei to a higher energy state, and the precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is the origin of the chemical shift (δ) .
Electrons surrounding a nucleus shield it from the external magnetic field. Therefore, nuclei in electron-rich environments are more shielded and resonate at a lower frequency (upfield, lower ppm), while nuclei near electronegative atoms (like oxygen and nitrogen) are deshielded and resonate at a higher frequency (downfield, higher ppm).[2][3][4] This effect is fundamental to interpreting the spectra presented below.
Structural and Predictive Spectral Analysis
To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis considers chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
Amino Protons (NH₂ at C5): These protons are expected to appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] A typical range would be δ 1.5-3.0 ppm . The signal will integrate to 2H.
-
N-Ethyl Group Protons (C7-H₂ and C8-H₃):
-
Methylene (C7-H₂): This CH₂ group is directly attached to a nitrogen atom within an amide (lactam) structure. This deshielding environment places the signal downfield. It will be split by the adjacent three protons of the methyl group, resulting in a quartet (q) . Predicted chemical shift: δ ~3.3-3.5 ppm . Integration: 2H.
-
Methyl (C8-H₃): This CH₃ group is adjacent to the C7 methylene group. It will be split into a triplet (t) by the two C7 protons. Predicted chemical shift: δ ~1.1-1.3 ppm . Integration: 3H.
-
-
Piperidinone Ring Protons: The ring protons exist in a complex environment, and their signals may overlap. The presence of a stereocenter at C5 means the protons on C4 and C6 (CH₂) are diastereotopic and should, in principle, appear as separate signals.
-
C6-H₂ Protons: These protons are adjacent to the amide nitrogen (N1). They are significantly deshielded and are expected around δ ~3.2-3.4 ppm . Due to coupling with the C5 proton, they will likely appear as a complex multiplet. Integration: 2H.
-
C5-H Proton: This methine proton is attached to the carbon bearing the amino group. It is coupled to the protons on C4 and C6. Its signal is expected to be a multiplet (m) in the range of δ ~2.8-3.2 ppm . Integration: 1H.
-
C3-H₂ and C4-H₂ Protons: These methylene groups are further from the primary deshielding groups. Their signals are expected to appear as complex, overlapping multiplets (m) in the upfield region of δ ~1.7-2.4 ppm . The C3 protons, being alpha to the carbonyl group, may appear slightly further downfield than the C4 protons. Integration: 4H total.
-
Predicted ¹³C-NMR Spectrum
The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (C2): The amide carbonyl carbon is highly deshielded and appears significantly downfield. For saturated lactams, this signal is typically found in the range of δ 173-178 ppm .[6]
-
Piperidinone Ring Carbons:
-
C6 Carbon: This carbon is directly bonded to the amide nitrogen, resulting in a downfield shift. A typical range for carbons alpha to an amide nitrogen is δ ~45-55 ppm .
-
C5 Carbon: Attached to the amino group, this carbon's chemical shift is predicted to be in the range of δ ~40-50 ppm .
-
C3 and C4 Carbons: These methylene carbons are in a more shielded, alkane-like environment and are expected to appear upfield between δ ~20-35 ppm .[7] The C3 carbon, being alpha to the carbonyl, will likely be at the downfield end of this range.
-
-
N-Ethyl Group Carbons:
-
C7 (Methylene): The methylene carbon attached to the amide nitrogen will be found in the range of δ ~35-45 ppm .
-
C8 (Methyl): The terminal methyl carbon is the most shielded carbon in the molecule, appearing far upfield at δ ~12-16 ppm .
-
Data Summary Table
| Assignment | Predicted ¹H-NMR (ppm) | Multiplicity | Integration | Predicted ¹³C-NMR (ppm) |
| C2 | - | - | - | 173 - 178 |
| C3 | 2.1 - 2.4 | Multiplet | 2H | 28 - 35 |
| C4 | 1.7 - 2.1 | Multiplet | 2H | 20 - 28 |
| C5 | 2.8 - 3.2 | Multiplet | 1H | 40 - 50 |
| C6 | 3.2 - 3.4 | Multiplet | 2H | 45 - 55 |
| C7 (N-CH₂) | 3.3 - 3.5 | Quartet | 2H | 35 - 45 |
| C8 (CH₃) | 1.1 - 1.3 | Triplet | 3H | 12 - 16 |
| NH₂ | 1.5 - 3.0 | Broad Singlet | 2H | - |
Comparative Analysis with Alternative Structures
-
Cyclic Amides (Lactams): Studies on various lactams confirm that the carbonyl carbon (C=O) resonance appears significantly downfield, often above 170 ppm, which supports our prediction for C2.[6][8] The protons and carbons alpha to the amide nitrogen (like C6) are consistently found in the δ 3.0-3.5 ppm (¹H) and δ 45-55 ppm (¹³C) regions, respectively, corroborating our assignments.[9]
-
Substituted Piperidines: The general chemical shifts for the piperidine ring carbons (C3, C4, C5) are expected to fall within the δ 20-50 ppm range, which is consistent with our predictions.[7] The introduction of an amino group at C5 is known to influence the chemical shifts of the adjacent carbons and protons, an effect factored into our predictive model.[1]
-
N-Alkyl Amides: The chemical shifts predicted for the N-ethyl group (C7 and C8) are based on extensive data for N-ethyl amides. Theoretical and experimental studies show that the N-CH₂ protons typically resonate around δ 3.3 ppm and the terminal CH₃ protons around δ 1.1 ppm, which aligns perfectly with our analysis.[10]
This comparative approach provides a self-validating framework, lending high confidence to the predicted spectral data. The true utility of this analysis lies in providing researchers with a reliable template to compare against their actual experimental data, enabling rapid confirmation of a successful synthesis.
Experimental Protocol for NMR Analysis
To empirically validate the predicted spectra, the following detailed methodology should be employed.
Sample Preparation
-
Objective: To prepare a sample of sufficient concentration and purity for high-resolution NMR analysis.
-
Procedure:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds. If solubility is an issue, or if hydrogen-bonding effects need to be studied, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for referencing the chemical shift to 0.00 ppm. Most commercial deuterated solvents already contain TMS.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
NMR Spectrometer Setup and Data Acquisition
-
Objective: To acquire high-quality ¹H and ¹³C spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Workflow Diagram:
Caption: Standard workflow for NMR-based structural elucidation.
-
Procedure:
-
Shimming & Tuning: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines. Tune the probe to the ¹H and ¹³C frequencies.
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to ensure each carbon appears as a singlet.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set a spectral width of approximately 220 ppm.
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Pick the peaks and label them with their chemical shifts in ppm.
By following this comprehensive protocol, a researcher can reliably obtain and process the NMR data required to confirm the structure of this compound, using the predictive analysis in this guide as a reference for successful interpretation.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. [Link]
-
LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Reyes-Melo, F. D., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2919. [Link]
-
Boyd, D. R., et al. (n.d.). 17O NMR spectroscopy of lactams. LOCKSS. [Link]
-
Reddy, M. V. R., & Reddy, P. V. (1985). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 23(11), 971-974. [Link]
-
Akine, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1989. [Link]
-
Toral, F., et al. (2007). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. Journal of Molecular Structure: THEOCHEM, 806(1-3), 27-36. [Link]
-
Royal Society of Chemistry. (2013). ¹H- and ¹³C-NMR for. Rsc.org. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2548. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Kamal, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(10), 967-972. [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 5. [Link]
-
LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Fernández, G. (n.d.). Cyclic Amides - Lactams. Quimicaorganica.org. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
ResearchGate. (2009). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]
-
The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
Gorden, J. D., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 471, 56-62. [Link]
-
Reyes-Melo, F. D., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(12), 2919. [Link]
-
Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837. [Link]
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Guide: HPLC Method Development for 5-Amino-1-ethylpiperidin-2-one
Topic: HPLC Method Development for 5-Amino-1-ethylpiperidin-2-one Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The analysis of This compound presents a classic chromatographic challenge: it is a low-molecular-weight, highly polar, basic lactam with poor UV absorbance. Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails due to lack of retention (elution in the void volume) and severe peak tailing caused by secondary silanol interactions.
This guide objectively compares three distinct methodological approaches to solve this separation challenge:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The modern "Gold Standard" for polar amines.
-
IP-RPLC (Ion-Pair Reversed-Phase): The robust, UV-compatible traditional method.
-
PFPP (Pentafluorophenyl Propyl): An alternative stationary phase offering unique selectivity.
Part 1: The Analytical Challenge (Physicochemical Profiling)
Before selecting a column, we must understand the analyte's behavior to predict chromatographic performance.
| Feature | Property | Chromatographic Implication |
| Structure | Lactam ring + Primary Amine + Ethyl group | High Polarity: The primary amine and amide group dominate the ethyl group's hydrophobicity. |
| Basicity | Primary Amine pKa | Tailing Risk: At neutral pH, the amine is protonated ( |
| UV Activity | Lacks conjugation (No aromatic ring) | Detection Limits: Max absorbance is likely |
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal method based on your available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode.
Part 2: Comparative Methodology
Method A: HILIC (The Recommended Approach)
Best For: LC-MS/MS analysis, trace impurity profiling, and high-throughput screening.
Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. The analyte partitions between the acetonitrile-rich mobile phase and this water layer. For this compound, the protonated amine also engages in electrostatic interactions with the stationary phase.
-
Stationary Phase: Amide or Zwitterionic (e.g., BEH Amide or ZIC-HILIC).
-
Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0).
-
Pros: Excellent retention of polar amines; high MS sensitivity (high organic % enhances desolvation).
-
Cons: Long equilibration times; sensitive to sample diluent (sample must be in high % organic).
Method B: Ion-Pair RPLC (The Robust QC Approach)
Best For: Routine QC in manufacturing, UV-only labs.
Mechanism: An ion-pairing reagent (IPR) like Sodium Octanesulfonate is added to the mobile phase. The hydrophobic tail of the IPR embeds into the C18 stationary phase, while the negatively charged head group interacts with the positively charged amine of the analyte.
-
Stationary Phase: C18 (End-capped).
-
Mobile Phase: Phosphate Buffer (pH 2.5) + Sodium Octanesulfonate / Acetonitrile.
-
Pros: Symmetrical peaks; highly reproducible; cheap columns.
-
Cons: Incompatible with MS (suppresses ionization); long column equilibration; dedicated columns required (IPR is hard to wash off).
Method C: Fluorinated Phase (PFPP)
Best For: Orthogonal separation if C18 fails and HILIC is unavailable.
Mechanism: Pentafluorophenyl (PFPP) phases offer pi-pi interactions (not applicable here) and strong dipole-dipole interactions, plus hydrogen bonding. It can retain polar amines better than C18 without ion-pairing reagents.
Part 3: Experimental Protocols
Protocol 1: HILIC Method (MS Compatible)
Use this for high sensitivity and structural elucidation.
-
Column: Waters XBridge BEH Amide or Merck SeQuant ZIC-HILIC (
). -
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Ensures the amine is fully protonated and suppresses silanol activity on the silica surface.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus peak)
-
1-10 min: 95%
80% B -
10-12 min: 60% B (Wash)
-
12.1 min: 95% B (Re-equilibration - Critical: Hold for 5 mins).
-
-
Detection: MS (ESI+) or CAD. If UV, use 205 nm (limited sensitivity).
-
Sample Diluent: 90:10 Acetonitrile:Water (Must match initial gradient to prevent peak distortion).
Protocol 2: Ion-Pair RPLC Method (UV Optimized)
Use this for purity assessment in a QC lab.
-
Column: Agilent Zorbax Eclipse Plus C18 (
). -
Buffer Preparation: Dissolve 1.0 g Sodium 1-Octanesulfonate + 1.0 mL Phosphoric Acid (85%) in 1000 mL Water. Adjust pH to 2.5 using TEA/Phosphoric acid.[1]
-
Mobile Phase:
-
Isocratic Mode: 85% A / 15% B.
-
Why Isocratic? Ion-pairing gradients can cause baseline drift and slow equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature:
.
Part 4: Comparative Data Analysis
The following table summarizes expected performance metrics based on the physicochemical properties of aminopiperidinones [1, 2].
| Parameter | Method A: HILIC | Method B: IP-RPLC | Method C: Standard C18 |
| retention Factor ( | 3.0 - 5.0 (Excellent) | 2.5 - 4.0 (Good) | < 0.5 (Poor - Void Elution) |
| Peak Symmetry ( | 1.1 - 1.3 | 1.0 - 1.2 | > 2.0 (Tailing) |
| MS Compatibility | High Sensitivity | Incompatible | Compatible |
| Equilibration Time | High (20-30 column vols) | High (Slow IPR adsorption) | Low |
| LOD (UV @ 210nm) | Moderate | Good (Transparent buffers) | Moderate |
Visualizing the Separation Mechanism
The diagram below contrasts how the two primary methods retain the this compound molecule.
Figure 2: Mechanistic comparison. HILIC relies on partitioning into a water layer; IP-RPLC uses a surfactant "bridge" to retain the polar analyte on a non-polar surface.
Part 5: Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the positively charged amine (at pos 5) and residual silanols on the column support.
-
Solution (HILIC): Increase buffer ionic strength (e.g., from 5mM to 20mM Ammonium Formate). The salt ions compete with the amine for silanol sites.
-
Solution (IP-RPLC): Ensure pH is low (< 3.0). At low pH, silanols are protonated (neutral) and interact less with the amine.
Lack of Sensitivity (UV)
-
Cause: The lactam chromophore is weak.
-
Solution: If MS is unavailable, consider Derivatization . Reacting the primary amine with Benzoyl Chloride or FMOC-Cl adds a strong UV chromophore, allowing detection at 254 nm and significantly increasing hydrophobicity (making standard C18 feasible) [3].
Sample Solvent Effects (HILIC specific)
-
Issue: Injecting the sample dissolved in 100% water into a HILIC column causes "solvent washout" and poor peak shape.
-
Fix: Ensure sample is dissolved in at least 80% Acetonitrile.
References
-
NIST Chemistry WebBook. 2-Piperidinone Spectra and Properties. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
Al-Dirbashi, O.Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector. ResearchGate. Available at: [Link]
- Google Patents.CN104007202B - HPLC analytical approach of 3-amino piperidine via Benzoyl Chloride derivatization.
-
Waters Corporation. HILIC Method Development for Polar Compounds. Application Note. Available at: [Link]
Sources
Mass spectrometry (LC-MS) fragmentation patterns of 5-Amino-1-ethylpiperidin-2-one
LC-MS/MS Structural Elucidation Guide: 5-Amino-1-ethylpiperidin-2-one vs. Des-ethyl Analogs
Abstract This technical guide provides a comparative analysis of the mass spectrometry fragmentation patterns of This compound , a critical intermediate and potential impurity in the synthesis of piperidinone-based anticoagulants (e.g., Apixaban derivatives). We compare the fragmentation performance of this N-alkylated lactam against its des-ethyl analog (5-aminopiperidin-2-one) to establish diagnostic ions for structural verification. The guide details experimental protocols, mechanistic pathways, and the specific utility of High-Resolution Mass Spectrometry (HRMS) in distinguishing isobaric neutral losses.
Strategic Context & Application
In pharmaceutical development, piperidin-2-one scaffolds are ubiquitous. A common analytical challenge is distinguishing between the desired N-alkylated product and the unreacted or degraded "naked" lactam (des-ethyl).
-
The Target: this compound (
, MW 142.20 Da). -
The Alternative (Impurity): 5-Aminopiperidin-2-one (
, MW 114.15 Da).
Performance Comparison Objective:
To demonstrate that Collision-Induced Dissociation (CID) at optimized energies allows for the unambiguous differentiation of the N-ethyl group via a characteristic neutral loss of ethylene (
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, essential for retaining these highly polar, basic amines.
Chromatographic Conditions:
-
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent HILIC phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 90% B to 50% B over 8 minutes. (High organic start is crucial for HILIC retention).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (Q-TOF/Orbitrap):
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.[3]
-
Fragmentor/Declustering Potential: 100 V (Moderate to prevent in-source fragmentation).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile N-ethyl loss and the stable ring-opening fragments.
Comparative Analysis: Target vs. Alternative
The table below summarizes the diagnostic ions. The "Performance" is defined by the specificity of the fragment ion in identifying the N-ethyl substituent.
| Feature | Target: this compound | Alternative: 5-Aminopiperidin-2-one | Analytical Insight |
| Precursor Ion [M+H]+ | m/z 143.118 | m/z 115.087 | distinct precursors allow easy separation in MS1. |
| Primary Neutral Loss | Loss of 28.03 Da ( | Loss of 17.03 Da ( | Critical Differentiator. The Target loses the ethyl group as ethylene; the Alternative cannot. |
| Base Peak (High CE) | m/z 115.087 (Protonated Lactam) | m/z 98.060 (Loss of | The Target's fragment at m/z 115 is isobaric with the Alternative's parent. |
| Ring Opening | Occurs after de-ethylation | Occurs from parent | Ring opening (CO loss) is a secondary pathway for the Target. |
HRMS Performance Note: Low-resolution instruments (Triple Quad) may struggle to distinguish the loss of CO (27.9949 Da) from Ethylene (28.0313 Da).
-
Scenario: If m/z 143 fragments to m/z 115, is it losing CO (Ring contraction) or C2H4 (Side chain)?
-
Resolution: HRMS confirms the loss is 28.0313 Da (
), proving the N-ethyl cleavage occurs before ring degradation.
Fragmentation Mechanism & Causality
The fragmentation logic follows standard even-electron (
Step 1: Protonation The primary amine at C5 is the most basic site. However, proton migration to the amide nitrogen or oxygen is required to facilitate the N-dealkylation and ring-opening pathways.
Step 2: Pathway Divergence
-
Pathway A (Diagnostic): Charge migration to the amide nitrogen triggers a McLafferty-type rearrangement or inductive cleavage, expelling the N-ethyl group as neutral Ethylene (
) . This yields the protonated des-ethyl lactam at m/z 115 . -
Pathway B (Common): Loss of Ammonia (
) from the C5 primary amine. This yields a cyclohexenone-like cation at m/z 126 . -
Pathway C (Deep Fragmentation): The m/z 115 ion (formed via Path A) undergoes ring opening and loss of CO (28 Da) to form m/z 87 .
Visualization of Signaling Pathways (Graphviz)
Figure 1: Branched fragmentation pathway of this compound. The primary diagnostic route is the loss of ethylene (C2H4) to form m/z 115.
Summary of Findings
-
Differentiation: The target molecule is distinguished from its des-ethyl analog by the specific neutral loss of 28.03 Da (
) transitioning m/z 143 115. -
Energy Dependence: Low collision energies (10-20 eV) favor the formation of m/z 115. Higher energies (>35 eV) drive the ring opening to m/z 87.
-
Recommendation: For impurity profiling, monitor the 143
115 transition in MRM (Multiple Reaction Monitoring) modes, as it is specific to the N-ethyl moiety.
References
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Lactams and Cyclic Amines. NIST Chemistry WebBook, SRD 69. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on odd/even electron fragmentation rules). [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted piperidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides mechanistic grounding for N-alkyl loss). [Link]
Sources
Technical Guide: Stereochemical Validation of 5-Amino-1-ethylpiperidin-2-one Isomers
Executive Summary
In the development of kinase inhibitors and CNS-active agents, the piperidin-2-one scaffold is a privileged structure. However, the introduction of a chiral amine at the C5 position of 5-Amino-1-ethylpiperidin-2-one presents a critical validation challenge. Regulatory guidelines (FDA, ICH Q6A) mandate that for chiral substances, not only must enantiomeric purity be quantified, but the absolute configuration (
This guide objectively compares the three industry-standard methodologies for validating this specific scaffold: Chiral HPLC , Single-Crystal X-Ray Diffraction (SC-XRD) , and Mosher’s Amide NMR Analysis . Unlike generic guides, this document addresses the specific solubility and basicity challenges of the N-ethyl-piperidinone core.
Part 1: The Stereochemical Challenge
The molecule contains a single stereocenter at C5. The presence of the secondary lactam nitrogen (blocked by an ethyl group) and a primary amine at C5 creates a basic, polar molecule that is often an oil or low-melting solid in its free base form.
Critical Quality Attributes (CQAs):
-
Enantiomeric Excess (ee%): How much of the desired isomer is present?
-
Absolute Configuration: Is the major peak the (
)- or ( )-enantiomer?
Part 2: Comparative Methodology
Method A: Chiral Stationary Phase HPLC (The Purity Workhorse)
Best for: Routine batch release, quantitative purity (ee%).
For aminopiperidinones, the primary amine moiety interacts strongly with residual silanols on silica-based columns, leading to peak tailing. Standard reverse-phase methods often fail to resolve the enantiomers.
Optimized Protocol:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IA or AD-H).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (80:20:0.1 v/v/v).
-
Rationale: The DEA is non-negotiable. It acts as a competing base to mask silanol sites, ensuring sharp peak shapes for the free amine.
-
Detection: UV at 210 nm (amide absorption).
Pros/Cons:
-
(+) High throughput (20 min run time).
-
(+) Quantitative (limit of detection < 0.1%).
-
(-) Cannot determine absolute configuration without a known reference standard.
Method B: Single-Crystal X-Ray Diffraction (The "Gold Standard")
Best for: IND-enabling definitive structural assignment.
This compound is often an oil. Direct crystallization is difficult. The "Self-Validating" step here is Salt Formation .
Optimized Protocol:
-
Derivatization: Dissolve 50 mg of the free base in EtOH. Add 1.1 eq of concentrated HCl or
-toluenesulfonic acid. -
Crystallization: Use vapor diffusion. Place the salt solution in a small vial; place that vial inside a larger jar containing diethyl ether (antisolvent). Seal and wait 24-72 hours.
-
Analysis: Anomalous dispersion of the Chloride or Sulfur atom allows determination of absolute configuration (Flack parameter < 0.1).
Pros/Cons:
-
(+) Definitive proof of 3D structure.
-
(+) Accepted by all regulatory bodies without question.
-
(-) Slow (days to weeks).
-
(-) Requires a single, high-quality crystal.
Method C: Mosher's Amide Analysis (NMR)
Best for: Rapid in-process determination of configuration.
This method relies on reacting the C5-amine with a chiral derivatizing agent,
Optimized Protocol:
-
Reaction: React 5 mg of substrate with (
)-MTPA-Cl in one vial and ( )-MTPA-Cl in another (Pyridine- solvent). -
NMR: Acquire
NMR. Focus on the C4 and C6 protons of the piperidinone ring. -
Calculation: Calculate
. -
Logic: The spatial arrangement of the phenyl group in the Mosher amide shields protons on one side of the ring, allowing assignment of the C5 center.
Pros/Cons:
-
(+) Fast (2-4 hours).
-
(+) No reference standard needed.
-
(-) Requires high purity starting material to avoid spectra overlap.
Part 3: Comparative Analysis & Decision Matrix
The following table contrasts the three methods specifically for the this compound scaffold.
| Feature | Method A: Chiral HPLC | Method B: X-Ray (Salt) | Method C: Mosher's NMR |
| Primary Output | Enantiomeric Purity (%) | Absolute Configuration (3D) | Absolute Configuration (Logic) |
| Sample State | Solution (mg scale) | Single Crystal (Solid) | Solution (mg scale) |
| Turnaround Time | < 1 Hour | 3–14 Days | 4 Hours |
| Cost Per Sample | Low ($) | High ( | Medium ( |
| Definitive Score | Low (needs standard) | Ultimate | High |
| Technical Risk | Peak Tailing (requires DEA) | Crystallization Failure | Rotamer Complexity |
Part 4: Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating a new batch of the chiral intermediate.
Diagram 1: Strategic Validation Workflow
This flowchart guides the scientist from synthesis to final regulatory documentation.
Caption: Workflow for validating chiral aminopiperidinones. HPLC ensures purity first; X-Ray or Mosher's confirms identity.
Diagram 2: Mosher's Analysis Logic
Visualizing how to interpret the NMR shifts (
Caption: The Mosher's method relies on differential shielding of protons by the phenyl group in diastereomeric amides.
References
-
FDA Guidelines. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340.[1] Link
-
Hoye, T. R., et al. (2002).[2] MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. Journal of Organic Chemistry, 67(12), 4014–4029. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Column Selection Guide: Immobilized Polysaccharide Phases. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Sources
A Researcher's Guide to 5-Amino-1-ethylpiperidin-2-one: A Comparative Analysis of Commercial vs. In-House Synthesis
Introduction
The piperidone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, cyclic structure allows for the precise spatial arrangement of functional groups, making it an ideal starting point for designing potent and selective drug candidates. Within this important class of molecules, 5-Amino-1-ethylpiperidin-2-one stands out as a valuable building block for drug discovery, particularly in the development of inhibitors for targets like the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[2]
This guide provides a comprehensive comparison between procuring this compound from commercial vendors and undertaking its synthesis in-house. The decision to buy versus build is a critical one for research and development teams, with significant implications for project timelines, budget, and, most importantly, the quality and reproducibility of scientific data. We will delve into a detailed, side-by-side analysis supported by experimental protocols and representative data to empower researchers, scientists, and drug development professionals to make an informed choice based on the specific needs of their projects.
Procurement vs. Synthesis: A Strategic Decision
The choice between sourcing a key intermediate like this compound commercially and synthesizing it in-house is a classic dilemma in chemical research. There is no single right answer; the optimal path depends on a variety of factors including the stage of research, required scale, available resources, and the level of control desired over the material's quality.
Commercial Sourcing: The primary advantage of purchasing from a chemical supplier is convenience. It offers rapid access to the compound, often with a certificate of analysis (COA) providing basic information on purity. This can significantly accelerate early-stage discovery efforts where small quantities are needed for initial screening and proof-of-concept studies. However, this convenience can come at a high cost, especially for larger quantities. Furthermore, researchers are dependent on the supplier's quality control, and batch-to-batch variability can be a concern. Supply chain disruptions can also pose a risk to long-term projects.
In-House Synthesis: Synthesizing the compound provides complete control over the final product's quality and impurity profile. It allows for a deeper understanding of the molecule's chemical properties and can be more cost-effective at a larger scale. This is particularly crucial for later-stage drug development, where a well-documented and consistent manufacturing process is a regulatory requirement. The main drawbacks are the significant investment in time, resources, and synthetic expertise required. It necessitates access to a fully equipped organic chemistry laboratory and skilled personnel to execute the synthesis, purification, and thorough analytical characterization.
The following sections provide a detailed experimental framework for both synthesizing and analyzing this compound, allowing for a direct and objective comparison.
Experimental Comparison: Synthesis and Characterization
To provide a robust comparison, we will first outline a plausible and efficient laboratory synthesis for this compound. Subsequently, we will detail the analytical methodologies required to characterize and compare the in-house synthesized product against a commercially available sample.
Part 1: In-House Synthesis Protocol
The proposed synthesis is a multi-step process designed for efficiency and control, based on established chemical transformations common in the synthesis of piperidine derivatives.[3] The workflow begins with a commercially available starting material and proceeds through functional group manipulations to yield the desired product.
Experimental Protocol: Synthesis
-
Step 1: N-Ethylation of 5-Nitropiperidin-2-one.
-
To a solution of 5-nitropiperidin-2-one (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude product, 1-ethyl-5-nitropiperidin-2-one, can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the 1-ethyl-5-nitropiperidin-2-one (1.0 eq) in methanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Step 3: Purification.
-
The crude product is purified by silica gel column chromatography. A gradient of dichloromethane and methanol is typically effective for separating the polar amine product from less polar impurities. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil. The final purified product may be obtained from solution by freeze-drying.[5]
-
Part 2: Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and impurity profile of both the in-house synthesized and commercially sourced materials.
Experimental Protocols: Characterization
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment. [6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve samples in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling. [7]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatography: Use the same HPLC method as above.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Confirm the mass of the parent ion corresponding to this compound (C₇H₁₄N₂O, Expected [M+H]⁺ = 143.11). Identify masses of any co-eluting impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
-
Instrumentation: 300 or 400 MHz NMR spectrometer.[8]
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Analysis:
-
¹H NMR: Confirm the presence of the ethyl group (triplet and quartet), the piperidinone ring protons, and the amino group proton.
-
¹³C NMR: Confirm the number of unique carbons, including the carbonyl carbon, and the carbons of the ethyl group and the heterocyclic ring.
-
-
Data Analysis and Comparison
Here we present representative data that might be obtained from the characterization of a commercial sample versus an in-house synthesized batch.
Table 1: Comparative Purity and Impurity Profile (HPLC-UV at 210 nm)
| Sample Source | Purity (%) | Major Impurities (Retention Time, % Area) |
| Commercial Supplier A | 97.5% | Unidentified Peak 1 (4.2 min, 1.2%), Unidentified Peak 2 (7.8 min, 0.8%) |
| Commercial Supplier B | 98.2% | Unidentified Peak 3 (5.1 min, 0.9%) |
| In-House Synthesis | >99.0% (after purification) | Residual Starting Material (2.5 min, <0.5%), Nitro-intermediate (8.5 min, <0.3%) |
This hypothetical data illustrates that while commercial samples often have good purity, the impurities are typically unknown without further investigation. In contrast, the impurities in an in-house synthesis are often known and can be controlled through optimization of the reaction and purification steps.
Table 2: Spectroscopic and Spectrometric Data Comparison
| Analysis | Commercial Sample (Supplier A) | In-House Synthesized Sample | Interpretation |
| LC-MS [M+H]⁺ | m/z = 143.11 | m/z = 143.11 | Both samples confirm the correct molecular weight for the target compound. |
| ¹H NMR | Signals consistent with the proposed structure. Minor unassigned peaks observed. | Clean spectrum with all signals assignable to the target structure. | Both samples are structurally correct. The commercial sample may contain minor impurities visible by NMR. |
| ¹³C NMR | 7 expected carbon signals observed. | 7 expected carbon signals observed. | Confirms the carbon skeleton of the molecule in both samples. |
Table 3: Cost and Lead Time Analysis
| Factor | Commercial Sourcing | In-House Synthesis (Lab Scale) |
| Cost per Gram | €500 - €1500 (for 1g)[9] | €50 - €150 (reagent cost) |
| Lead Time | 1-5 business days | 2-4 weeks (including synthesis, purification, and full characterization) |
| Initial Investment | Low (cost of compound) | High (requires equipment, reagents, and skilled personnel) |
Implications for Research and Drug Development
The choice between commercial and in-house synthesized this compound has significant downstream implications:
-
Reproducibility: For reproducible biological data, the chemical matter must be consistent. Relying on commercial sources without thorough in-house re-characterization of each new batch can introduce variability. An established in-house synthesis provides a consistent source of material.
-
Impurity Impact: In biological assays, even minor impurities can have significant off-target effects, leading to misleading results. Knowing the impurity profile, as is possible with in-house synthesis, allows for a more accurate interpretation of experimental data.
-
Regulatory Path: For any compound intended for preclinical and clinical development, a well-defined and controlled synthesis is mandatory. Developing this process early can save considerable time and resources later on. Starting with an in-house synthesis, even at a small scale, lays the groundwork for future process development and scale-up.
-
Intellectual Property: Developing a novel or improved synthesis route for a key building block can be a valuable piece of intellectual property for a drug discovery program.
Conclusion and Recommendations
Both commercial sourcing and in-house synthesis of this compound are viable options, with distinct advantages and disadvantages. The optimal choice is highly dependent on the context of the research.
-
For early-stage discovery, proof-of-concept studies, and small-scale screening: Commercial sourcing is often the most practical choice due to its speed and convenience. However, it is strongly recommended to perform at least a basic identity and purity check (e.g., LC-MS) on all purchased materials.
-
For lead optimization, preclinical development, and any large-scale studies: Establishing a robust in-house synthesis is highly advantageous. It provides ultimate control over quality, ensures a consistent supply, is more cost-effective at scale, and is a necessary step on the path to clinical development.
Ultimately, a hybrid approach may be the most effective strategy. Initial studies can be performed with commercial material to quickly validate a hypothesis, while a parallel effort is initiated to develop a reliable in-house synthesis that can support the project as it progresses and the demands for quality and quantity increase. This dual approach mitigates risks associated with both supply chain and internal R&D, providing a solid foundation for a successful drug discovery program.
References
-
Bhattacharya, S. et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
J&K Scientific. (n.d.). 5-Amino-1-methylpiperidin-2-one | 90485-53-3. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]
-
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. (n.d.). Retrieved from [Link]
-
Ameano Peptides. (n.d.). 5-Amino 1mq 50mg | ≥99% Purity | Research Use Only. Retrieved from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]
-
5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (n.d.). Retrieved from [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, February 6). Medicinal Chemistry Research, 35, 340–376. Retrieved from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz - Rsc.org. (n.d.). Retrieved from [Link]
-
Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]
-
Buy 5-Amino-1MQ Compound for Research Use | Wholesale Prices. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (2025, March 21). Retrieved from [Link]
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed. (2021, September 10). Retrieved from [Link]
-
Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]
-
How to purify your peptide using mass directed flash chromatography - Biotage. (2023, February 6). Retrieved from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2020, January 24). Retrieved from [Link]
-
The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I - OSTI. (n.d.). Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages - MDPI. (n.d.). Retrieved from [Link]
-
Investigation of Impurities in Peptide Pools - MDPI. (2025, February 2). Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases - IRIS - Università di Bologna. (n.d.). Retrieved from [Link]
-
5-Amino-1MQ - REVIVE Infusions & Wellness. (n.d.). Retrieved from [Link]
- Process for the preparation and purification of peptides - Patent 0180921. (n.d.).
-
Epimerisation in Peptide Synthesis - MDPI. (n.d.). Retrieved from [Link]
-
Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11). Retrieved from [Link]
-
Investigation of peptide size, residue position, neighbor amino acid and side chain effect on macrocyclization of bn (n=5–7) i - GCRIS - İYTE. (n.d.). Retrieved from [Link]
- US20100317827A1 - Method of Purifying a Peptide - Google Patents. (n.d.).
-
OF TWE"Y-'IWO FREE AMINO ACIDS 5. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Process for the preparation and purification of peptides - Patent 0180921 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 5-Amino-1-ethyl-1,2-dihydropyridin-2-one | CymitQuimica [cymitquimica.com]
IR spectroscopy characteristic peaks for 5-Amino-1-ethylpiperidin-2-one
This guide details the characteristic Infrared (IR) spectroscopy peaks for 5-Amino-1-ethylpiperidin-2-one , a functionalized piperidinone derivative often used as a pharmaceutical intermediate.
The analysis synthesizes experimental data from structural analogs (N-alkylated lactams and primary aminopiperidines) to provide a predictive and diagnostic framework for researchers.
Structural Analysis & Vibrational Logic
To accurately interpret the IR spectrum of this compound, one must deconstruct the molecule into its two dominant pharmacophores: the Tertiary Lactam (Cyclic Amide) and the Primary Amine .
-
The Lactam Ring (Piperidin-2-one): Being a 6-membered ring, it lacks the high ring strain of pyrrolidinones (gamma-lactams), resulting in a carbonyl absorption closer to acyclic amides. The N-ethyl substitution converts the amide from secondary to tertiary, eliminating the Amide II band and the lactam N-H stretch.
-
The Primary Amine (C5-NH₂): Located at the 5-position, this group is electronically insulated from the carbonyl. It will display the classic "doublet" stretching pattern characteristic of primary amines.[1]
Characteristic Peaks Summary
The following table outlines the diagnostic peaks. Note the distinction between the Diagnostic peaks (unique to this molecule's substitution pattern) and Backbone peaks.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric) | 3350 – 3400 | Medium | Sharp band; higher frequency of the doublet. |
| Primary Amine (-NH₂) | N-H Stretch (Symmetric) | 3280 – 3320 | Medium | Sharp band; lower frequency of the doublet. |
| Tertiary Lactam (C=O) | C=O Stretch | 1620 – 1650 | Strong | Lower freq.[1] than 2° lactams (~1670) due to N-substitution.[1] |
| Amine (-NH₂) | N-H Scissoring (Bend) | 1590 – 1610 | Med-Strong | Often appears as a shoulder on the carbonyl peak. |
| Ethyl Group (-CH₂CH₃) | C-H Stretch (Aliphatic) | 2930 – 2980 | Medium | Asymmetric stretch of methyl/methylene groups. |
| Piperidine Ring | C-H Stretch (Ring) | 2850 – 2880 | Medium | Symmetric stretch; typically lower intensity.[1] |
| C-N Bonds | C-N Stretch (Amide/Amine) | 1250 – 1350 | Variable | Mixed mode; useful for fingerprinting but less diagnostic.[1] |
Comparative Analysis: Distinguishing from Analogs
In a synthesis context, this compound must often be distinguished from its precursors or side products.[1] The following comparison logic is critical for process control.
Scenario A: Distinguishing from Precursor (5-Aminopiperidin-2-one)
-
The Challenge: Both compounds have the primary amine peaks. The difference lies in the lactam nitrogen.[1]
-
The Diagnostic Shift:
-
Precursor (Secondary Lactam): Shows a strong, broad N-H stretch at 3100–3200 cm⁻¹ (often hydrogen-bonded). It also exhibits an Amide II band (N-H bending) near 1550 cm⁻¹.[1]
-
Target (Tertiary Lactam): The N-H stretch at 3100–3200 cm⁻¹ disappears completely upon ethylation.[1] The Amide II band also vanishes.[1]
-
Scenario B: Distinguishing from Side Product (1-Ethylpiperidin-2-one)
-
The Challenge: Both share the tertiary lactam and ethyl group signals.
-
The Diagnostic Shift:
-
Side Product (No Amine): The region above 3000 cm⁻¹ is effectively silent (except for weak overtone bands).
-
Target (With Amine): The N-H doublet (3300–3400 cm⁻¹) is the sole indicator of the successful C5-amination.
-
Visualizing the Diagnostic Workflow
The following diagram illustrates the logical flow for confirming the structure using IR data.
Figure 1: Decision tree for identifying this compound against common structural analogs.
Experimental Protocol for Optimal Resolution
To ensure the separation of the N-H scissoring mode from the Carbonyl stretch, specific sampling conditions are recommended.
-
Technique Selection:
-
ATR (Attenuated Total Reflectance): Preferred for rapid screening.[1] Use a Diamond or ZnSe crystal.[1] Note that ATR typically shifts peaks slightly lower (2-5 cm⁻¹) compared to transmission.[1]
-
Transmission (Liquid Cell/Solvent): If the Amine N-H bend (~1600 cm⁻¹) is obscured by the Carbonyl (~1630 cm⁻¹), dissolve the sample in Dichloromethane (DCM) or Chloroform . Dilution breaks intermolecular H-bonds, sharpening the N-H stretching doublet and improving resolution in the fingerprint region.[1]
-
-
Sample State Considerations:
-
Free Base: The data above applies to the free base.
-
HCl Salt: If the sample is a hydrochloride salt, the N-H region will change drastically. The primary amine will become an ammonium ion (-NH₃⁺), showing a broad, complex band from 2500–3000 cm⁻¹ , often obscuring C-H stretches. The Carbonyl peak may shift to higher frequencies (~1680 cm⁻¹) due to inductive effects from the charged ammonium.
-
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Ethylpiperidine (CAS 766-09-6).[2] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Piperidinone (CAS 675-20-7).[4] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5][6] (Standard reference for Lactam/Amine shifts).
-
PubChem. Compound Summary for 5-Aminopiperidin-2-one (CAS 154148-70-6).[7] National Library of Medicine.[1] Available at: [Link]
Sources
- 1. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine, 1-ethyl- [webbook.nist.gov]
- 3. Piperidine, 1-ethyl- [webbook.nist.gov]
- 4. 2-Piperidinone [webbook.nist.gov]
- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Amino-1-ethylpiperidin-2-one
This document provides a detailed protocol for the proper disposal of 5-Amino-1-ethylpiperidin-2-one. As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not always be readily accessible. Therefore, this guide is built upon established principles of chemical safety and data extrapolated from structurally analogous piperidinone derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Hazard Characterization: An Evidence-Based Approach
Given the absence of a dedicated SDS for this compound, a conservative hazard assessment is imperative. By analyzing data from close structural analogs, such as 5-Amino-1-methylpiperidin-2-one, we can reliably infer its likely hazard profile. The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
| Aquatic Hazard (Long-term) | Category 3 | Harmful to aquatic life with long lasting effects. | [3][4] |
Causality: The presence of the amino group and the lactam ring in the piperidinone structure contributes to its potential for biological activity and irritant properties. It is crucial to handle this compound as hazardous to mitigate risks of acute toxicity and irritation to the skin, eyes, and respiratory system.[1][3]
The Core Principle: Isolate and Eliminate via Professional Disposal
The fundamental rule for disposing of this compound and its associated waste is that it must be treated as hazardous chemical waste .
Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste. [5][6][7] Discharge into sewer systems can harm aquatic life and interfere with wastewater treatment processes.[3] The only acceptable endpoint is disposal through a licensed environmental services contractor or your institution's Environmental Health and Safety (EHS) department.[5][8]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing this compound waste from generation to final pickup.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[5]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.[5]
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[5]
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[5]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect unadulterated this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a dedicated solid waste container.
-
Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated or acidic waste unless you have confirmed compatibility.[7]
-
Sharps Waste: Needles or other contaminated sharps used in handling must be placed in a designated sharps container.
Step 3: Containerization and Labeling
Waste containers must be appropriate for the material and clearly communicate their contents and associated hazards.
-
Container Selection: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original product container is often a suitable choice for waste.[7] The container must have a secure, tight-fitting lid.[7][9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[7]
-
The full chemical name: "this compound" .
-
An accurate list of all constituents, including solvents, with approximate percentages.
-
Relevant hazard pictograms (e.g., Harmful/Irritant, Health Hazard, Environmentally Hazardous).
-
Step 4: Temporary On-Site Storage
Store sealed and labeled waste containers in a designated, secure location within the laboratory, known as a Satellite Accumulation Area (SAA).
-
The SAA should be away from general traffic and incompatible chemicals.[7]
-
Ensure the container is kept closed at all times except when adding waste.[7]
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.
Step 5: Final Disposal and Pickup
Once the waste container is full or you have completed the project, arrange for its disposal.
-
Contact your institution's EHS department or designated safety officer to schedule a hazardous waste pickup.[7]
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste is regulated and requires a licensed hauler.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect the cleaning materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to manage the cleanup.[5] They have the specialized equipment and training to handle significant spills safely.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound responsibly, ensuring a safe and compliant laboratory environment.
References
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (n.d.). Benchchem.
- 5-Amino-1-methylpiperidin-2-one | C6H12N2O. (n.d.). PubChem.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet: N-Boc-4-Piperidone. (n.d.). Chemos GmbH & Co.KG.
- Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. (2023, October 12). Thermo Fisher Scientific.
- SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. (2024, November 20). Tokyo Chemical Industry.
- SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine. (2023, October 6). Fisher Scientific.
- Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide. (n.d.). Benchchem.
Sources
- 1. 5-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 51072176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.fr [fishersci.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
